Product packaging for C.I. Direct Blue 80(Cat. No.:CAS No. 12222-00-3)

C.I. Direct Blue 80

Cat. No.: B082002
CAS No.: 12222-00-3
M. Wt: 1057.8 g/mol
InChI Key: FTGXCLZZPPMCHU-UHFFFAOYSA-F
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Description

C.I. Direct Blue 80 (CAS 12222-00-3), identified by Color Index number 24315, is a double azo, metal complex direct dye with high substantivity for cellulosic fibers . Its molecular structure allows it to lie alongside cellulose fibers, maximizing hydrogen bonding and van der Waals forces for effective coloration without the need for a mordant . The dye is supplied as a deep purple powder that exhibits very good solubility in water . This compound is primarily applied in the research and development of dyeing processes for cotton, viscose, and their blended fabrics . Its key characteristics include good leveling and exhaustion properties during application from a neutral or alkaline bath . The resulting dyeings offer good light fastness (rated up to 6 on the standard scale), though soaping fastness is typically moderate, which is common for direct dyes and can be improved with after-treatments . This compound is generally not used for printing but also finds application in the coloration of leather . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H14Cu2N4O16S4.4Na<br>C32H14Cu2N4Na4O16S4 B082002 C.I. Direct Blue 80 CAS No. 12222-00-3

Properties

IUPAC Name

dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4O16S4.2Cu.4Na/c37-25-11-15(1-7-23(25)33-35-29-21-5-3-19(53(41,42)43)9-17(21)13-27(31(29)39)55(47,48)49)16-2-8-24(26(38)12-16)34-36-30-22-6-4-20(54(44,45)46)10-18(22)14-28(32(30)40)56(50,51)52;;;;;;/h1-14,37-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;;;/q;2*+2;4*+1/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGXCLZZPPMCHU-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])N=NC5=C6C=CC(=CC6=CC(=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H14Cu2N4Na4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1057.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12222-00-3
Record name EINECS 235-414-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprate(4-), [.mu.-[[4,4'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[3-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasodium [μ-[[4,4'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxynaphthalene-2,7-disulphonato]](8-)]]dicuprate(4-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT BLUE 80
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UCJ11P9F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

C.I. Direct Blue 80 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 80 (Colour Index Number 24315; CAS Number 12222-00-3) is a disazo direct dye.[1] Direct dyes are water-soluble anionic compounds that can be applied directly to cellulosic fibers like cotton from an aqueous solution.[1] this compound is notable for its use in the textile and paper industries and is often supplied as a copper complex to improve its lightfastness and washfastness. From a biomedical perspective, its structure, based on 3,3'-dimethoxybenzidine, raises significant toxicological considerations due to the metabolic release of this carcinogenic precursor. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and key toxicological pathways of this compound.

Chemical Structure and Properties

The chemical structure of this compound is based on the diazotization of 3,3'-dimethoxybenzidine, which is then coupled with two molecules of 3-hydroxynaphthalene-2,7-disulfonic acid.[1] The dye is frequently complexed with copper, and sometimes chromium, to enhance its dyeing properties.[1] This complexation is a critical aspect of its chemical identity in commercial applications.

There are some discrepancies in the reported molecular formula and weight, largely depending on whether the compound is in its free acid/sodium salt form or as a metal complex. The most commonly cited formula for the tetrasodium salt is C34H22N4Na4O16S4.[1] When complexed with copper, a proposed molecular formula is C32H14Cu2N4Na4O16S4.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
C.I. NameDirect Blue 80
C.I. Number24315
CAS Number12222-00-3
Synonyms Direct Fast Blue 2R, Direct Blue 2RL, Direct Fast Blue 2 RLL

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula (Sodium Salt)C34H22N4Na4O16S4
Molecular Weight (Sodium Salt)962.78 g/mol
Molecular Formula (Copper Complex)C32H14Cu2N4Na4O16S4
Molecular Weight (Copper Complex)1057.78 g/mol
Physical AppearanceDeep purple powder
SolubilitySoluble in water
Color in Aqueous SolutionBlue
Color in Conc. Sulfuric AcidBlue

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound involves a two-step process: diazotization followed by azo coupling, and subsequent metallization. The following is a representative protocol based on established methods for creating disazo dyes.

Part A: Diazotization of 3,3'-Dimethoxybenzidine

  • In a suitable reaction vessel, create a suspension of 3,3'-dimethoxybenzidine in dilute hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • A solution of sodium nitrite in water is then added dropwise to the cooled suspension. The temperature must be maintained below 5 °C to ensure the stability of the resulting bis-diazonium salt.

  • The reaction mixture is stirred for a period to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.

Part B: Azo Coupling

  • In a separate vessel, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) to form the sodium salt.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold bis-diazonium salt solution from Part A to the alkaline solution of the coupling component.

  • Maintain the alkaline pH and low temperature throughout the addition to facilitate the coupling reaction at the position ortho to the hydroxyl group of the naphthol derivative.

  • After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling reaction, forming the disazo dye.

Part C: Metallization (Coppering)

  • The solution of the disazo dye is heated.

  • A solution of a copper salt, such as copper(II) sulfate, is added to the dye solution.

  • The pH of the mixture is adjusted, and the reaction is heated to facilitate the formation of the copper complex.

  • The metallized dye is then precipitated from the solution by the addition of sodium chloride ("salting out").

Part D: Purification

  • The precipitated dye is collected by filtration.

  • The crude dye can be purified by recrystallization from water or by washing with brine solutions to remove unreacted starting materials and byproducts.

  • Drying of the purified dye is typically carried out in an oven at a controlled temperature.

Analytical Characterization

The characterization of this compound can be performed using a variety of analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and quantify the dye concentration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule, such as azo linkages (-N=N-), hydroxyl groups (-OH), and sulfonate groups (-SO3H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

  • Mass Spectrometry: To confirm the molecular weight of the dye and its fragments.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye and separate it from any impurities.

Toxicological Profile and Metabolic Pathway

The primary toxicological concern associated with this compound, and other benzidine-based dyes, is its metabolism to carcinogenic aromatic amines. The azo linkages of these dyes can be reductively cleaved by azoreductase enzymes present in the intestinal microbiota.

In the case of this compound, this metabolic activation leads to the release of 3,3'-dimethoxybenzidine. 3,3'-Dimethoxybenzidine is classified as a substance that is reasonably anticipated to be a human carcinogen. Animal studies have shown that oral exposure to 3,3'-dimethoxybenzidine can cause tumors in various organs. Furthermore, a representative 3,3'-dimethoxybenzidine-based dye, C.I. Direct Blue 15, has been shown to be carcinogenic in rats.

The metabolic pathway from this compound to its carcinogenic metabolite is a critical aspect for toxicological assessment and is of significant interest to drug development professionals who may encounter azo compounds.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A 3,3'-Dimethoxybenzidine P1 Diazotization A->P1 B 3-Hydroxynaphthalene-2,7-disulfonic Acid P2 Azo Coupling B->P2 C Sodium Nitrite C->P1 D Hydrochloric Acid D->P1 E Sodium Hydroxide E->P2 F Copper Sulfate P3 Metallization (Coppering) F->P3 P1->P2 P2->P3 P4 Purification P3->P4 FP This compound (Copper Complex) P4->FP

Caption: General synthesis workflow for this compound.

Metabolic_Activation_Pathway cluster_compound Compound cluster_process Metabolic Process cluster_metabolite Metabolite cluster_effect Toxicological Effect DB80 This compound AR Azo Reduction by Intestinal Microbiota (Azoreductases) DB80->AR DMB 3,3'-Dimethoxybenzidine AR->DMB CE Potential Carcinogenicity DMB->CE

Caption: Metabolic activation pathway of this compound.

References

C.I. Direct Blue 80 molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Direct Blue 80

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of dyes is paramount for their application in various scientific domains. This compound, a diazo direct dye, is primarily utilized in the textile and paper industries; however, its potential applications in biological and research settings warrant a closer examination of its technical specifications.

Molecular and Chemical Properties

There are some discrepancies in the reported molecular formula and weight for this compound, which may be attributed to its nature as a metal complex, specifically with copper and chromium. The table below summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
C.I. Name Direct Blue 80[1]
C.I. Number 24315[1]
CAS Number 12222-00-3[1]
Molecular Formula C34H22N4Na4O16S4
C32H14Cu2N4Na4O16S4
C32H14Cu2N4NaO16S4(-3)
Molecular Weight 962.78 g/mol
1057.78 g/mol
988.8 g/mol
Physical Appearance Deep purple or blue powder
Solubility Soluble in water
Water Solubility 26.12 g/L at 20℃

Manufacturing Process

The synthesis of this compound involves a multi-step chemical process. The general workflow for its manufacturing is outlined below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Metallization cluster_3 Final Product A 3,3'-Dimethoxybenzidine B 3-Hydroxynaphthalene-2,7-disulfonic acid (2 Moore) A->B Double Nitriding and Coupling C Introduction of Copper and Chrome B->C Chelation D This compound C->D

Caption: Manufacturing workflow for this compound.

The process begins with the double nitriding of 3,3'-Dimethoxybenzidine, which is then coupled with 3-Hydroxynaphthalene-2,7-disulfonic acid. The resulting compound is then treated to form copper and chrome complexes, yielding the final dye.

Potential Research Applications and Experimental Protocols

While this compound is predominantly an industrial dye for materials like cotton and viscose, direct dyes as a class have been explored for biological staining. For instance, the structurally similar C.I. Direct Black 80 has been investigated for staining amyloid deposits and collagen. Although specific protocols for the biological application of this compound are not well-established, a general workflow for tissue staining, adapted from protocols for similar direct dyes, can serve as a starting point for methodology development.

Hypothetical Experimental Workflow for Tissue Staining

The following diagram outlines a potential workflow for using a direct dye like this compound in histological applications. Note: This is a generalized protocol and would require optimization and validation for this compound.

G cluster_prep Sample Preparation cluster_stain Staining cluster_finish Finishing prep1 Deparaffinize Tissue Sections prep2 Rehydrate through Ethanol Series prep1->prep2 stain1 Incubate in this compound Solution prep2->stain1 stain2 Rinse in 80% Ethanol stain1->stain2 stain3 Wash in Running Tap Water stain2->stain3 finish1 Counterstain (e.g., Hematoxylin) stain3->finish1 finish2 Dehydrate and Clear finish1->finish2 finish3 Mount Coverslip finish2->finish3

Caption: General experimental workflow for tissue staining.

Detailed Methodological Steps (Adaptable Template)
  • Solution Preparation : Prepare a working solution of this compound (e.g., 0.1% w/v) in a suitable buffer. The optimal solvent and concentration would need to be determined empirically.

  • Tissue Preparation :

    • Deparaffinize tissue sections in xylene.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

  • Staining :

    • Immerse slides in the this compound staining solution for a predetermined duration (e.g., 20-30 minutes). Incubation time will require optimization.

    • Briefly rinse in 80% ethanol to remove excess stain.

    • Wash in running tap water for several minutes.

  • Counterstaining :

    • If desired, counterstain with a nuclear stain such as hematoxylin to provide morphological context.

    • Wash again in running tap water until the tissue appears blue.

  • Dehydration and Mounting :

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Safety and Handling

According to available material safety data sheets, this compound is considered stable under normal conditions. However, it may cause eye and skin irritation, and is irritating to mucous membranes and the upper respiratory tract. Ingestion may be harmful and can lead to gastrointestinal irritation.

Personal Protective Equipment (PPE) should include:

  • Appropriate protective eyeglasses or chemical safety goggles.

  • Protective gloves to prevent skin exposure.

  • Adequate ventilation or an approved respirator to minimize inhalation of dust.

Store in a cool, dry place in tightly sealed containers. Disposal of the dye and any contaminated materials should be in accordance with local, state, and federal regulations.

References

What is the CAS Registry Number for C.I. Direct Blue 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 12222-00-3

This technical guide provides a comprehensive overview of C.I. Direct Blue 80, a diazo dye with applications in various industrial processes. While primarily used in the textile and paper industries, this document explores its chemical and physical properties, safety and handling protocols, and potential, though not established, applications in a research setting. The information is intended to provide a foundational understanding for researchers and professionals who may encounter this compound.

Core Properties and Data

This compound is a water-soluble dye known for its deep purple to blue coloration.[1] Its chemical structure as a double azo, metal complex dye contributes to its affinity for cellulosic materials.[2] Key quantitative and qualitative data are summarized in the table below for easy reference.

PropertyValueReferences
Identifier
C.I. NameDirect Blue 80[2]
C.I. Number24315[2]
CAS Registry Number12222-00-3[2]
SynonymsDirect Fast Blue 2R, Direct Blue 2RL, Direct Fast Blue 2RLL
Chemical Properties
Molecular FormulaC₃₄H₂₂N₄Na₄O₁₆S₄ or C₃₂H₁₄Cu₂N₄Na₄O₁₆S₄
Molecular Weight962.78 g/mol or 1057.78 g/mol
Chemical ClassDouble Azo, Metal Complex
Physical Properties
AppearanceDeep purple powder
SolubilitySoluble in water
Water Solubility26.12 g/L at 20°C
Density1.729 g/cm³ at 20°C
Safety and Toxicology
Primary HazardsMay cause eye, skin, and respiratory tract irritation. Harmful if swallowed.
CarcinogenicityNot listed by ACGIH, IARC, NIOSH, NTP, or OSHA.
MutagenicityMutagenicity data has been reported.

Safety and Handling

Proper handling of this compound is essential to minimize risks in a laboratory setting. The following precautions are recommended based on available safety data sheets.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles.

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Respiratory Protection: If ventilation is inadequate or dust is generated, use an approved respirator.

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Flush skin with plenty of soap and water.

    • Ingestion: If the individual is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting.

    • Inhalation: Remove from exposure to fresh air immediately. In all cases of exposure, seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing and reducing agents.

Experimental Protocols: Investigational Use in Biological Staining

While this compound is not an established biological stain, its properties as a direct dye suggest potential for such applications, similar to other direct dyes like Congo Red or Sirius Red which are used to stain amyloid and collagen, respectively. The following is a hypothetical protocol, adapted from established methods for other direct dyes. This protocol is for investigational purposes only and would require significant optimization and validation.

Objective: To investigate the potential of this compound for staining protein aggregates (e.g., collagen or amyloid) in paraffin-embedded tissue sections.

Principle: Direct dyes are anionic and have a high affinity for linear, ordered protein structures. Their elongated molecules are thought to align with the long axis of fibrils like collagen and amyloid, leading to selective staining.

Materials and Reagents:

  • This compound (CAS 12222-00-3)

  • Paraffin-embedded tissue sections (positive controls for collagen and/or amyloid are recommended)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled or deionized water

  • Staining Solution: 0.1% (w/v) this compound in a suitable buffer (e.g., saturated picric acid for collagen, or an alkaline solution for amyloid).

  • Nuclear counterstain (e.g., Mayer's hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 2 minutes.

    • Rinse in running tap water.

  • Staining:

    • Immerse slides in the prepared 0.1% this compound staining solution for 30-60 minutes. (Note: Incubation time and temperature may require optimization).

  • Rinsing and Differentiation:

    • Briefly rinse the slides in the buffer used for the staining solution to remove excess dye.

    • Wash in running tap water for 5 minutes.

  • Counterstaining:

    • Immerse slides in Mayer's hematoxylin for 3-5 minutes to stain cell nuclei.

    • "Blue" the sections by washing in running tap water for 5-10 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

    • Clear the sections in two changes of xylene for 3 minutes each.

    • Apply a coverslip using a resinous mounting medium.

Expected (Hypothetical) Results:

  • Target Structures (e.g., Collagen/Amyloid): Blue

  • Nuclei: Purple to dark blue

  • Background: Lighter blue or colorless

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its potential use as an investigational biological stain.

cluster_structure Chemical Structure of this compound structure

Caption: Chemical Structure of this compound.

prep Prepare 0.1% this compound Staining Solution stain Stain with this compound (30-60 min) prep->stain deparaffinize Deparaffinize and Rehydrate Tissue Sections deparaffinize->stain rinse Rinse and Differentiate stain->rinse counterstain Counterstain Nuclei (e.g., Hematoxylin) rinse->counterstain dehydrate Dehydrate and Clear in Ethanol and Xylene counterstain->dehydrate mount Mount Coverslip dehydrate->mount analyze Microscopic Analysis mount->analyze

Caption: Investigational Workflow for Biological Staining.

References

Solubility of C.I. Direct Blue 80 in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of C.I. Direct Blue 80 (CAS No. 12222-00-3), a double azo, metal complex dye. The document compiles available quantitative data, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure. It is crucial to distinguish this compound from C.I. Acid Blue 80 (CAS No. 4474-24-2), as they are distinct chemical compounds with different properties, and literature can sometimes be ambiguous.

Quantitative Solubility Data

The solubility of a dye is a critical parameter influencing its application, formulation, and environmental fate. This compound is characterized by its high affinity for aqueous media.

Table 1: Quantitative Solubility of this compound

Solvent SystemTemperatureSolubility
Water20°C26.12 g/L[1][2]
Organic Solvents-Data not available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye like this compound in a given solvent. This method is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Volumetric flasks

  • Thermostatic shaker or water bath

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Pipettes

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 g/L) in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which should conform to the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a centrifuge tube or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 20°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated. Continuous agitation is required.

  • Separation of Undissolved Solute:

    • After equilibration, remove the container from the shaker.

    • To separate the undissolved dye from the saturated solution, either centrifuge the sample at high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE or nylon) that does not adsorb the dye. This step must be performed quickly to minimize temperature fluctuations.

  • Concentration Measurement:

    • Carefully take an aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of the solvent to bring its absorbance within the linear range of the previously established calibration curve.

    • Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining dye solubility.

G Workflow for Dye Solubility Determination cluster_cal Calibration Phase cluster_exp Experimental Phase prep_cal Prepare Calibration Curve (Stock & Standards) measure_cal Measure Absorbance of Standards (UV-Vis) prep_cal->measure_cal plot_cal Plot Absorbance vs. Conc. (Beer-Lambert Plot) measure_cal->plot_cal calculate 6. Calculate Concentration using Calibration Curve plot_cal->calculate Calibration Equation prep_sat 1. Prepare Supersaturated Slurry (Excess Dye in Solvent) equilibrate 2. Equilibrate (Constant Temp. & Agitation) prep_sat->equilibrate separate 3. Separate Phases (Centrifuge / Filter) equilibrate->separate dilute 4. Dilute Supernatant separate->dilute measure_sample 5. Measure Sample Absorbance dilute->measure_sample measure_sample->calculate result Solubility Value (g/L) calculate->result

Caption: Workflow for the experimental determination of dye solubility.

References

Spectrophotometric Analysis and Absorption Spectra of C.I. Direct Blue 80: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric analysis of C.I. Direct Blue 80, a widely used anionic azo dye. The document details the fundamental principles, experimental protocols, and key spectral characteristics of this compound, offering valuable insights for its quantification and characterization in various applications.

Physicochemical Properties of this compound

This compound is a complex organic molecule with the following key properties:

PropertyValueReference
C.I. Name Direct Blue 80[1]
C.I. Number 24315[1]
CAS Number 12222-00-3[1][2]
Molecular Formula C₃₄H₂₂N₄Na₄O₁₆S₄[1]
Molecular Weight 962.78 g/mol
Appearance Deep purple powder
Solubility in Water 26.12 g/L at 20°C

Spectrophotometric Characteristics

Spectrophotometry is a cornerstone technique for the quantitative analysis of colored compounds like this compound. The method relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

Absorption Spectrum and Maximum Absorbance (λmax)

The absorption spectrum of a compound reveals the wavelengths at which it absorbs light. For this compound and similar blue dyes, the maximum absorbance (λmax) is a critical parameter for quantitative analysis as it provides the highest sensitivity.

While a definitive, high-resolution spectrum for this compound in a specified solvent was not found in the public domain, data for closely related "Acid Blue 80" and other "Direct Blue" dyes provide a strong indication of the expected λmax. The absorption maximum for Acid Blue 80 is reported to be between 580-590 nm , with its exact value being pH-dependent. Another study on a similar dye, identified as Acid Blue 80, reported a λmax of 582 nm . Furthermore, a UV-visible absorption spectrum for a "Direct Blue" solution showed a λmax at 573 nm . For the purpose of this guide, a λmax in the range of 570-600 nm is a reasonable starting point for method development.

Experimental Protocols for Spectrophotometric Analysis

The following section outlines a comprehensive experimental workflow for the spectrophotometric analysis of this compound in an aqueous solution.

Materials and Equipment
  • This compound (analytical standard)

  • Deionized water (spectrophotometric grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance

  • UV-Vis Spectrophotometer (capable of scanning in the visible range, e.g., 380-780 nm)

  • Quartz or high-quality glass cuvettes (1 cm path length)

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for generating a reliable calibration curve.

  • Stock Solution (e.g., 100 mg/L):

    • Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of deionized water to dissolve the dye completely.

    • Once dissolved, dilute to the mark with deionized water, cap, and invert the flask several times to ensure homogeneity.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution. For example, to create standards of 1, 2, 5, 10, and 20 mg/L, pipette the appropriate volume of the stock solution into separate volumetric flasks and dilute to the mark with deionized water.

Determination of λmax
  • Prepare a mid-range concentration standard solution (e.g., 10 mg/L).

  • Fill a cuvette with deionized water to serve as a blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

  • Rinse and fill a cuvette with the standard solution.

  • Perform a wavelength scan over the visible range (e.g., 400-700 nm) to obtain the absorption spectrum.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Generation of a Calibration Curve
  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the deionized water blank.

  • Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantifying unknown samples. An R² value greater than 0.99 is generally considered to indicate a good linear fit.

Analysis of an Unknown Sample
  • Prepare the unknown sample in deionized water. If the sample is expected to have a high concentration of the dye, a preliminary dilution may be necessary to ensure the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Using the equation from the calibration curve, calculate the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

Experimental_Workflow A Preparation of Stock Solution B Serial Dilution to Working Standards A->B Dilute C Determination of λmax B->C Use mid-range standard D Generation of Calibration Curve B->D Measure Absorbance C->D Set λmax E Analysis of Unknown Sample D->E Use Calibration Curve F Data Analysis and Concentration Determination E->F Calculate Concentration

Caption: Workflow for Spectrophotometric Analysis.

Beer_Lambert_Law Absorbance Absorbance (A) MolarAbsorptivity Molar Absorptivity (ε) Equation A = εbc PathLength Path Length (b) Concentration Concentration (c)

Caption: Beer-Lambert Law Relationship.

References

Historical development and applications of C.I. Direct Blue 80

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Development and Applications of C.I. Direct Blue 80 for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound, identified by the Colour Index Number 24315 and CAS number 12222-00-3, is a metal-complex direct dye belonging to the disazo class of colorants. Primarily utilized in the textile, paper, and leather industries, its historical significance lies in its ability to dye cellulosic fibers directly without the need for a mordant. This guide provides a detailed overview of its historical context, chemical synthesis, and established applications. While its utility as an industrial colorant is well-documented, this guide also addresses the notable absence of its application in biomedical research, diagnostics, or drug development, a crucial consideration for the intended audience. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Historical Development

The development of this compound is situated within the broader history of synthetic dye chemistry, which began with the discovery of Mauveine by William Henry Perkin in 1856. The subsequent discovery of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), revolutionized the textile industry by providing a wide array of vibrant and affordable colors. The first azo dyes were synthesized in the 1860s.[1]

A significant advancement in dye application was the invention of direct dyes in the late 19th century. These dyes, unlike their predecessors, could color cellulosic fibers such as cotton and linen directly from an aqueous solution, simplifying the dyeing process.[2]

Chemical Synthesis and Structure

This compound is a complex organometallic compound. Its synthesis is a multi-step process involving diazotization, azo coupling, and metallization.

Molecular Structure: Double azo, metal complex.[4] Molecular Formula: C₃₄H₂₂N₄Na₄O₁₆S₄[4] Molecular Weight: 962.78 g/mol

The manufacturing process can be summarized as follows:

  • Diazotization: 3,3'-Dimethoxybenzidine is treated with nitrous acid to form a bis-diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

  • Azo Coupling: The bis-diazonium salt is then coupled with two equivalents of a coupling agent, 3-Hydroxynaphthalene-2,7-disulfonic acid. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.

  • Metallization: The resulting disazo dye is then treated with copper and chromium salts to form a metal complex. This final step enhances the lightfastness and wash-fastness properties of the dye.

Below is a diagram illustrating the synthesis workflow of this compound.

G Synthesis Workflow of this compound cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Metallization A 3,3'-Dimethoxybenzidine C Bis-diazonium Salt A->C Diazotization at 0-5°C B Nitrous Acid (NaNO2 + HCl) B->C E Disazo Dye Intermediate C->E Coupling Reaction D 3-Hydroxynaphthalene-2,7-disulfonic acid (2 eq.) D->E G This compound E->G Chelation F Copper and Chromium Salts F->G

Caption: A diagram of the this compound synthesis process.

Physicochemical and Performance Data

The following tables summarize the key physicochemical and performance properties of this compound.

Physicochemical Properties Value Reference
C.I. Number24315
CAS Number12222-00-3
Molecular FormulaC₃₄H₂₂N₄Na₄O₁₆S₄
Molecular Weight962.78 g/mol
AppearanceDeep purple powder
Solubility in WaterSoluble
Fastness Properties on Cotton Rating (1-8 scale, where 8 is best) Reference
Light Fastness6
Washing Fastness (Staining)2
Water Fastness (Staining)2
Acid Resistance1
Alkali Resistance4

Applications

The primary and well-established application of this compound is as a colorant for various substrates.

Textile Dyeing

This compound is extensively used for dyeing cellulosic fibers such as cotton, viscose, and their blends. Its direct affinity for these materials allows for a relatively simple dyeing process. A quick test for determining the degree of mercerization in cotton fabrics involves dyeing samples with this compound and observing any differences in color depth.

Paper and Leather Coloring

This dye is also employed in the coloring of paper and leather products.

Research and Development Applications

Despite a comprehensive search of scientific literature and patent databases, there is a notable lack of evidence for the application of this compound in biomedical research, diagnostics, or drug development. While some direct dyes have found use as biological stains, this does not appear to be the case for this compound. Its toxicological profile, stemming from its 3,3'-dimethoxybenzidine base, may be a contributing factor to its limited use in these fields.

Experimental Protocols

Representative Protocol for Dyeing Cotton Fabric with this compound

This protocol is a representative example based on general procedures for direct dyeing of cotton.

Materials:

  • This compound

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

Procedure:

  • Prepare a dye bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

  • Add a wetting agent to the dye bath and circulate for 5 minutes at room temperature.

  • Add the pre-dissolved this compound dye solution to the bath. The amount of dye is typically 1-3% on the weight of the fabric (owf) for a medium shade.

  • Raise the temperature of the dye bath to 40°C and add the required amount of electrolyte (e.g., 10-20 g/L NaCl).

  • Gradually increase the temperature to 90-95°C over 30-45 minutes.

  • Maintain this temperature for 60-90 minutes, ensuring continuous agitation of the fabric.

  • Allow the dye bath to cool to 70°C.

  • Rinse the fabric thoroughly with cold water until the water runs clear.

  • Perform a soaping treatment at 60-70°C for 15 minutes with a mild detergent to remove any unfixed dye.

  • Rinse again with warm and then cold water.

  • Dry the dyed fabric.

G Cotton Dyeing Workflow with this compound A Prepare Dye Bath (20:1 liquor ratio) B Add Wetting Agent A->B C Add Dissolved Dye (1-3% owf) B->C D Add Electrolyte (10-20 g/L NaCl) at 40°C C->D E Raise Temperature to 90-95°C D->E F Dyeing for 60-90 min E->F G Cool to 70°C F->G H Rinse with Cold Water G->H I Soaping at 60-70°C H->I J Final Rinse I->J K Dry Fabric J->K

References

Unveiling the Chromophoric Core of C.I. Direct Blue 80: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromophoric structure of C.I. Direct Blue 80, a significant member of the direct dye class. This document collates available physicochemical data, outlines general experimental protocols for its synthesis and characterization, and visualizes its structure and synthetic pathway.

Core Chemical Identity and Properties

This compound is a polyazo dye, also known by its Colour Index number 24315. Its chemical structure is characterized by the presence of two azo groups (-N=N-), which are the primary components of its chromophore, the part of the molecule responsible for its color. The extended system of conjugated double bonds across the biphenyl and naphthalene rings, in conjunction with the azo linkages, allows for the absorption of light in the visible spectrum, resulting in its characteristic blue color. The dye is typically available as a sodium salt and is also found as a copper complex, which can enhance its lightfastness and other properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. Name Direct Blue 80[1]
C.I. Number 24315[1]
CAS Number 12222-00-3[2]
Molecular Formula (Sodium Salt) C₃₄H₂₂N₄Na₄O₁₆S₄[1]
Molecular Weight (Sodium Salt) 962.78 g/mol [1]
Molecular Formula (Copper Complex) C₃₂H₁₄Cu₂N₄Na₄O₁₆S₄
Molecular Weight (Copper Complex) 1057.78 g/mol
Appearance Deep purple powder
Solubility Soluble in water

The Chromophore Structure

The chromophore of this compound is centered around a 3,3'-dimethoxybenzidine core, which is diazotized and coupled with two molecules of 3-Hydroxynaphthalene-2,7-disulfonic acid. The resulting structure is a large, planar molecule with an extensive network of conjugated π-electrons. This delocalization of electrons across the aromatic rings and azo bridges is fundamental to its ability to absorb light in the longer wavelength regions of the visible spectrum, producing the deep blue color. The presence of auxochromes, such as the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, modifies the color and enhances the water solubility of the dye.

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound follows a classical azo coupling reaction pathway. The process begins with the bis-diazotization of 3,3'-dimethoxybenzidine, followed by the coupling of the resulting tetraazonium salt with two equivalents of the sodium salt of 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt). The final step involves the complexation with a copper salt to yield the metallized dye.

Synthesis_Workflow Start 3,3'-Dimethoxybenzidine Diazotization Bis-Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Tetraazonium Tetraazonium Salt Intermediate Diazotization->Tetraazonium Coupling Azo Coupling Reaction (Alkaline conditions) Tetraazonium->Coupling CouplingAgent 3-Hydroxynaphthalene-2,7-disulfonic acid (R-Salt, 2 eq.) CouplingAgent->Coupling DyePrecursor Unmetallized Dye Coupling->DyePrecursor Metallization Complexation with Copper Salt (e.g., CuSO₄) DyePrecursor->Metallization FinalProduct This compound Metallization->FinalProduct

Caption: General synthesis workflow for this compound.

Experimental Protocols

General Synthesis Protocol
  • Diazotization: A cooled solution of 3,3'-dimethoxybenzidine in dilute hydrochloric acid is treated with a solution of sodium nitrite at a temperature maintained between 0-5 °C. The reaction mixture is stirred until the diazotization is complete, which can be monitored by testing for the absence of the starting amine.

  • Coupling: The cold diazonium salt solution is slowly added to a cooled alkaline solution of 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt). The pH is maintained in the alkaline range to facilitate the coupling reaction. The mixture is stirred until the coupling is complete, indicated by the formation of a deeply colored precipitate.

  • Metallization: A solution of a copper salt, such as copper sulfate, is added to the dye suspension. The mixture is heated to facilitate the formation of the copper complex.

  • Isolation and Purification: The dye is isolated by filtration, washed with a salt solution to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Characterization Protocols
  • Objective: To determine the wavelength of maximum absorption (λmax) and to quantify the dye concentration.

  • Protocol:

    • Prepare a stock solution of the dye in deionized water.

    • Prepare a series of dilutions of known concentrations from the stock solution.

    • Record the UV-Vis spectrum of each dilution over a range of 200-800 nm using a spectrophotometer.

    • Identify the λmax from the spectrum of the most concentrated solution.

    • Construct a calibration curve by plotting absorbance at λmax versus concentration.

  • Objective: To identify the functional groups present in the dye molecule.

  • Protocol:

    • Mix a small amount of the dried dye sample with potassium bromide (KBr) powder.

    • Press the mixture into a thin pellet.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as -OH, N=N, S=O (from sulfonic acid groups), and C-O-C (from methoxy groups).

  • Objective: To elucidate the detailed molecular structure of the dye.

  • Protocol:

    • Dissolve the dye sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons to their respective positions in the molecular structure.

Spectroscopic Data (General for Polyazo Dyes)

Specific, high-resolution spectral data for this compound is not widely published. However, based on its structure and the general characteristics of similar polyazo dyes, the following table provides expected ranges and key features.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
UV-Vis A strong absorption band in the visible region, typically between 550-650 nm, corresponding to the π → π* transitions of the extensive conjugated system.
FTIR - Broad band around 3400 cm⁻¹ (O-H stretching) - Peaks around 1600-1450 cm⁻¹ (C=C stretching of aromatic rings) - Azo group (N=N) stretching, often weak, around 1400-1450 cm⁻¹ - Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ (S=O stretching of sulfonic acid groups) - C-O stretching of methoxy groups around 1250 cm⁻¹ and 1030 cm⁻¹
¹H NMR A complex spectrum with multiple signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the biphenyl and naphthalene rings. Signals for the methoxy group protons would appear around 3.8-4.0 ppm.
¹³C NMR Multiple signals in the aromatic region (typically 110-160 ppm). Signals for the methoxy carbons would appear around 55-60 ppm.

Conclusion

This compound possesses a complex polyazo chromophore structure derived from 3,3'-dimethoxybenzidine and 3-hydroxynaphthalene-2,7-disulfonic acid. Its deep blue color is a direct result of the extensive π-electron conjugation across its molecular framework. While detailed, publicly available experimental data is limited, the general protocols outlined in this guide provide a solid foundation for researchers to conduct their own comprehensive analyses of this important direct dye. Further investigation utilizing modern analytical techniques will be invaluable in fully elucidating its nuanced structural and electronic properties.

References

C.I. Direct Blue 80 as a substantive dye for cellulose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Direct Blue 80 as a Substantive Dye for Cellulose

Introduction

This compound, also identified by its Colour Index number 24315 and CAS number 12222-00-3, is a double azo, metal-complex direct dye.[1][2] As a member of the direct dye class, it is characterized by its high affinity, or substantivity, for cellulosic fibers such as cotton, viscose, and their blends.[1] This property allows it to be applied directly from an aqueous solution without the need for a mordant, a process driven by non-covalent intermolecular forces. The dye is primarily used for coloring cotton and viscose fabrics and can also be applied to leather. This guide provides a comprehensive technical overview of its chemical properties, dyeing mechanism, performance data, and detailed experimental protocols for its application on cellulose.

Chemical and Physical Properties

This compound is a complex organic molecule available commercially as a deep purple powder that is soluble in water. Its key properties are summarized below.

PropertyValueReferences
C.I. Name Direct Blue 80
C.I. Number 24315
CAS Number 12222-00-3
Chemical Class Double Azo, Metal Complex
Molecular Formula C₃₄H₂₂N₄Na₄O₁₆S₄
Molecular Weight 962.78 g/mol
Appearance Deep purple powder
Water Solubility Soluble

Mechanism of Substantive Dyeing on Cellulose

The substantivity of Direct Blue 80 for cellulose is governed by the dye's molecular structure and its interaction with the cellulose polymer. Direct dyes are anionic and possess a linear, planar structure that facilitates close alignment with the linear cellulose chains. The dyeing process is a physical adsorption phenomenon driven by weak intermolecular forces and occurs in three main stages: adsorption, diffusion, and fixation.

  • Adsorption: In an aqueous dyebath, both the cellulose fiber and the anionic dye molecule carry a negative surface charge, leading to electrostatic repulsion. The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is crucial to overcome this repulsion. The cations from the salt neutralize the negative charge on the fiber, allowing the dye anions to approach and adsorb onto the fiber surface.

  • Diffusion: Aided by elevated temperatures, the adsorbed dye molecules penetrate the amorphous regions of the cellulose fiber structure.

  • Fixation: Within the fiber, the dye molecules are held in place by a combination of hydrogen bonds and Van der Waals forces.

    • Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the cellulose polymer form hydrogen bonds with the functional groups (such as azo, -N=N-) in the dye molecule.

    • Van der Waals Forces: The large, planar aromatic structure of the dye allows for a significant surface area of contact with the cellulose chains, maximizing the cumulative effect of these weak, short-range electrostatic attractions.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_process Dyeing Process Stages cluster_forces Intermolecular Forces Dye Anionic Dye Molecules (-ve charge) Repulsion Electrostatic Repulsion Fiber Cellulose Fiber (-ve surface charge) Electrolyte Electrolyte (Na⁺, Cl⁻) Adsorption 1. Adsorption (Surface Accumulation) Electrolyte->Adsorption Overcomes Repulsion Diffusion 2. Diffusion (Penetration into Fiber) Adsorption->Diffusion Driven by Temperature & Concentration Gradient Fixation 3. Fixation (Immobilization) Diffusion->Fixation HBond Hydrogen Bonding Fixation->HBond Primary Fixation VdW Van der Waals Forces Fixation->VdW Mechanism

Core mechanism of this compound dyeing on cellulose.

Quantitative Dyeing Performance

The performance of a dye is evaluated by its fastness to various agents and its adsorption behavior under different conditions.

Fastness Properties

Fastness properties indicate the resistance of the color to fading or bleeding. Direct dyes generally exhibit moderate to good light fastness but have poor to moderate washing fastness due to the weak nature of the dye-fiber interactions.

Fastness TestGrade (1-5 or 1-8 Scale)References
Light Fastness 6 (on a 1-8 scale)
Washing Fastness 2-3 (on a 1-5 scale)
Rubbing Fastness (Dry) 4 (on a 1-5 scale)
Rubbing Fastness (Wet) 2-3 (on a 1-5 scale)

Note: Fastness grades are typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Adsorption Kinetics and Thermodynamics
  • Kinetics: The adsorption process often fits a pseudo-second-order (PSOM) kinetic model, indicating that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. Studies on similar dyes show that equilibrium is reached rapidly, often within the first 25-30 minutes.

  • Isotherms: Adsorption isotherms describe the equilibrium relationship between the dye concentration in the solution and on the adsorbent. For direct dyes on cellulose, the data can often be fitted to models like the Langmuir or Temkin isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Temkin model considers the effect of indirect adsorbate-adsorbate interactions.

  • Thermodynamics: The adsorption of direct dyes onto cellulose is generally an exothermic process, meaning that an increase in temperature will shift the equilibrium towards desorption, potentially lowering the final dye exhaustion.

Experimental Protocols

This section provides a standard laboratory protocol for the exhaust dyeing of cotton fabric with this compound.

Materials and Reagents
  • This compound dye powder

  • Scoured and bleached 100% cotton fabric

  • Sodium chloride (NaCl) or anhydrous sodium sulfate (Glauber's salt)

  • Sodium carbonate (Soda Ash, Na₂CO₃) (optional, for pH adjustment)

  • Acetic acid (for neutralization, if needed)

  • Deionized or distilled water

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Spectrophotometer (for measuring dye exhaustion)

Exhaust Dyeing Procedure

This protocol is for a 2% shade on 10 grams of cotton fabric at a 1:20 liquor ratio.

  • Preparation:

    • Weigh 10 g of dry cotton fabric.

    • Calculate the required amount of dye: (2 / 100) * 10 g = 0.2 g of this compound.

    • Calculate the total liquor volume: 10 g * 20 mL/g = 200 mL.

    • Calculate the required amount of salt (e.g., 20 g/L): 20 g/L * 0.2 L = 4.0 g of NaCl.

  • Dye Solution and Dyebath Preparation:

    • Make a paste of the 0.2 g of dye powder with a small amount of cold water. Add hot water (approx. 50 mL) and stir until the dye is completely dissolved.

    • Set the dyebath with the remaining volume of water (approx. 150 mL) in a beaker.

    • Add the dissolved dye solution to the dyebath.

  • Dyeing Process:

    • Introduce the pre-wetted cotton fabric into the dyebath at room temperature (approx. 30-40°C).

    • Start the dyeing machine and run for 10 minutes to ensure the fabric is evenly saturated.

    • Gradually raise the temperature to 90-95°C over 30 minutes.

    • Run the dyeing for 15-20 minutes at this temperature.

    • Slowly add the pre-dissolved 4.0 g of NaCl to the dyebath in two portions over 20 minutes. The addition of salt increases dye exhaustion.

    • Continue dyeing for another 45-60 minutes at 90-95°C to ensure good diffusion and fixation.

  • Rinsing and After-treatment:

    • Cool the dyebath to 60-70°C.

    • Remove the dyed fabric from the bath and rinse thoroughly with cold water until the rinse water is clear.

    • Optional: For improved wet fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions.

    • Squeeze the excess water from the fabric and air-dry.

Experimental_Workflow start Start prep 1. Preparation - Weigh Fabric (10g) - Calculate Dye (0.2g) & Salt (4.0g) - Calculate Liquor Volume (200mL) start->prep dissolve 2. Dye Dissolution - Make a paste with cold water - Dissolve completely with hot water prep->dissolve dyebath 3. Dyebath Setup - Add water and dissolved dye to beaker dissolve->dyebath introduce 4. Introduce Fabric - Add pre-wetted fabric to dyebath at 40°C dyebath->introduce heat 5. Heating Phase - Raise temperature to 95°C over 30 min - Run for 20 min introduce->heat salt 6. Salt Addition - Add dissolved NaCl in 2 portions over 20 min heat->salt dyeing 7. Main Dyeing - Continue at 95°C for 45-60 min salt->dyeing cool 8. Cooling - Cool dyebath to 70°C dyeing->cool rinse 9. Rinsing - Remove fabric - Rinse with cold water until clear cool->rinse dry 10. Drying - Squeeze and air-dry fabric rinse->dry end_node End dry->end_node

Workflow for exhaust dyeing of cellulose with this compound.

Conclusion

This compound is an effective substantive dye for cellulosic materials, valued for its ease of application and good light fastness. Its dyeing mechanism is a well-understood process of physical adsorption, primarily driven by hydrogen bonding and Van der Waals forces, which is highly dependent on process parameters like electrolyte concentration and temperature. While its inherent washing fastness is limited, this can be improved through after-treatments. The provided protocols and data serve as a robust technical foundation for researchers and scientists utilizing this dye for coloring cellulose-based substrates in various applications.

References

Methodological & Application

Application Notes and Protocols for C.I. Direct Blue 80 Staining of Cotton Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a standardized protocol for the staining of cotton fibers using C.I. Direct Blue 80. This guide is intended for laboratory professionals requiring a reliable method for dyeing cellulosic materials for research and development purposes.

Introduction

This compound (C.I. 24315) is a direct dye belonging to the double azo, metal complex class, with the molecular formula C₃₄H₂₂N₄Na₄O₁₆S₄[1]. Direct dyes are so named for their ability to be applied directly to cellulosic substrates like cotton from an aqueous solution without the need for a mordant[2][3]. The affinity of Direct Blue 80 for cotton fibers is attributed to non-covalent interactions, primarily hydrogen bonding and van der Waals forces, between the large, planar dye molecules and the linear cellulose chains[2][4]. This staining is a valuable tool for various analytical and research applications, including the study of fiber structure, dye uptake, and the effects of various treatments on cotton materials.

The staining process is influenced by several physicochemical parameters, including temperature, electrolyte concentration, and pH, all of which must be carefully controlled to achieve consistent and reproducible results.

Mechanism of Staining

The interaction between this compound and cotton fibers is a multi-stage process:

  • Adsorption: Dye molecules migrate from the aqueous dyebath to the surface of the cotton fibers.

  • Diffusion: The adsorbed dye molecules then penetrate the amorphous regions of the cellulose polymer matrix.

  • Fixation: Within the fiber, the dye molecules align with the cellulose chains and are held in place by intermolecular forces, primarily hydrogen bonds and van der Waals forces.

The large, linear structure of the Direct Blue 80 molecule is fundamental to this mechanism, allowing for close alignment with the cellulose polymers.

Experimental Protocols

This section details the materials and step-by-step procedure for staining cotton fibers with this compound in a laboratory setting.

Materials:

  • This compound (C.I. 24315) powder

  • Cotton fibers (scoured and bleached, unless otherwise specified for the experiment)

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (Glauber's salt)

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar or shaking water bath

  • Heating mantle or water bath

  • Thermometer

  • pH meter

  • Glass rods for stirring

Protocol: Standard Laboratory Staining of Cotton Fibers

  • Preparation of Cotton Sample:

    • Accurately weigh the dry cotton fiber sample (e.g., 1-5 grams).

    • Pre-wet the cotton fibers thoroughly in deionized water to ensure uniform dye uptake.

  • Preparation of the Dyebath:

    • Calculate the required amount of this compound based on the desired depth of shade, typically expressed as a percentage of the weight of fiber (% owf). For general laboratory purposes, a 1% owf is a common starting point.

    • Prepare a stock solution of the dye (e.g., 1% w/v) by dissolving the this compound powder in hot deionized water with gentle stirring.

    • In a separate beaker, prepare the dyebath with the required volume of deionized water to achieve a specific liquor ratio (the ratio of the weight of the dyebath to the weight of the dry fiber). A common laboratory liquor ratio is 20:1 to 50:1.

    • Add the calculated volume of the dye stock solution to the dyebath.

    • Add an electrolyte, such as sodium chloride or sodium sulfate, to the dyebath. The concentration of the electrolyte typically ranges from 5 to 20 g/L, depending on the desired shade intensity. The electrolyte helps to promote dye exhaustion onto the fiber.

  • Dyeing Procedure:

    • Immerse the pre-wetted cotton fibers into the prepared dyebath at room temperature (approximately 25°C).

    • Begin agitation (stirring or shaking) to ensure even distribution of the dye.

    • Gradually raise the temperature of the dyebath to 90-95°C over a period of 30-45 minutes.

    • Maintain the temperature at 90-95°C for 60 minutes, continuing agitation. This allows for dye penetration and fixation within the fibers.

  • Rinsing and Drying:

    • After the dyeing period, allow the dyebath to cool down to approximately 70°C.

    • Remove the cotton fibers from the dyebath.

    • Rinse the dyed fibers thoroughly with cold running water until the rinse water is clear. This removes any unfixed dye from the fiber surface.

    • Gently squeeze the excess water from the fibers.

    • Allow the stained cotton fibers to air dry or dry in an oven at a temperature not exceeding 100°C.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound staining protocol. These values can be optimized based on specific experimental requirements.

ParameterRecommended RangeUnitNotes
Dye Concentration 0.1 - 5.0% on weight of fiber (owf)Varies based on desired color intensity.
Liquor Ratio 20:1 - 50:1Ratio of the weight of the dyebath to the weight of the dry fiber.
Electrolyte Concentration (NaCl or Na₂SO₄) 5 - 20g/LAids in dye exhaustion.
Dyeing Temperature 90 - 95°COptimal temperature for dye diffusion and fixation.
Dyeing Time at Max Temperature 60minutesEnsures sufficient time for dye penetration.
pH of Dyebath 6 - 8Direct dyes are typically applied in a neutral to slightly alkaline dyebath.

Diagrams

Experimental Workflow for this compound Staining of Cotton Fibers

Staining_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Weigh Dry Cotton Fibers B Pre-wet Cotton Fibers A->B D Immerse Fibers in Dyebath at RT B->D C Prepare Dyebath (Dye, Water, Electrolyte) C->D E Heat to 90-95°C D->E F Hold at 90-95°C for 60 min E->F G Cool Dyebath to 70°C F->G H Rinse Fibers with Cold Water G->H I Dry the Stained Fibers H->I

A schematic overview of the staining protocol for cotton fibers with this compound.

Logical Relationship of Staining Parameters

Staining_Parameters Dye Dye Concentration Uptake Dye Uptake & Fixation Dye->Uptake affects intensity Temp Temperature Temp->Uptake controls diffusion Time Time Time->Uptake ensures penetration Electrolyte Electrolyte Concentration Electrolyte->Uptake promotes exhaustion pH pH pH->Uptake influences charge

Key parameters influencing the outcome of the this compound staining process.

References

Application of C.I. Direct Blue 80 in the Leather and Paper Industries: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of C.I. Direct Blue 80 in the leather and paper industries. The information is intended to guide researchers and professionals in the effective application of this dye.

This compound is a direct dye used for coloring various materials, including leather and paper.[1][2][3][4] It is a water-soluble anionic dye that can be applied directly to substrates without the need for a mordant.

Physicochemical Properties and Fastness of this compound

A summary of the key properties and fastness ratings of this compound is presented in the table below. These values are crucial for determining the suitability of the dye for specific applications and for predicting the performance of the dyed materials.

PropertyValueReference(s)
C.I. Name Direct Blue 80
CAS Number 12222-00-3
Molecular Formula C₃₄H₂₂N₄Na₄O₁₆S₄
Appearance Deep purple powder
Solubility in Water Soluble
Light Fastness (ISO) 6
Washing Fastness 2-3
Rubbing Fastness (Dry) 4
Rubbing Fastness (Wet) 2-3
Acid Resistance 4
Alkali Resistance 1

Application in the Leather Industry

Direct dyes like this compound are used to color leather, offering good leveling properties. The dyeing process for chrome-tanned leather typically involves several stages, including wetting back, dyeing, fixation, and fatliquoring.

Experimental Protocol: Drum Dyeing of Chrome-Tanned Leather

This protocol describes a general procedure for dyeing chrome-tanned leather with this compound using a drum dyeing method. The percentages of chemicals are based on the shaved weight of the leather.

Materials and Reagents:

  • Chrome-tanned leather (crust)

  • This compound

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Formic acid (HCOOH)

  • Fatliquoring agent

  • Water

  • Dyeing drum

  • pH meter

Procedure:

  • Wetting Back:

    • Wash the leather in a drum with 200% water at 35°C for 20-30 minutes to ensure it is clean and uniformly wet.

    • Drain the water.

  • Dyeing:

    • Fill the drum with water at 50-60°C. The liquor ratio (ratio of the weight of water to the weight of leather) should be between 10:1 and 20:1.

    • Add 5-20% sodium chloride or sodium sulfate to the drum to aid dye exhaustion.

    • Dissolve 1-8% of this compound in hot water and add it to the drum. The exact percentage will depend on the desired shade intensity.

    • Run the drum for 45-60 minutes to allow for dye penetration.

  • Fixation:

    • Slowly add 1-3% formic acid, diluted with water, to the drum in several portions over 30-45 minutes to gradually lower the pH to 3.5-4.5. This step is crucial for fixing the anionic direct dye to the cationic collagen fibers of the leather.

    • Continue running the drum for an additional 30-60 minutes to ensure complete fixation.

  • Rinsing and Fatliquoring:

    • Drain the dye bath and rinse the leather thoroughly with water until the water runs clear.

    • Fatliquor the leather according to standard procedures to impart softness and flexibility.

  • Drying and Finishing:

    • Dry and finish the leather as required.

Experimental Workflow: Leather Dyeing

Leather_Dyeing_Workflow cluster_prep Preparation cluster_process Drum Dyeing Process cluster_final Finishing Leather_Prep Chrome-Tanned Leather (Crust) Wetting Wetting Back (35°C, 20-30 min) Leather_Prep->Wetting Start Dyeing Dyeing (50-60°C, 45-60 min) + this compound + NaCl/Na₂SO₄ Wetting->Dyeing Fixation Fixation (pH 3.5-4.5, 30-60 min) + Formic Acid Dyeing->Fixation Rinsing Rinsing Fixation->Rinsing Fatliquoring Fatliquoring Rinsing->Fatliquoring Drying Drying & Finishing Fatliquoring->Drying Finished_Leather Dyed Leather Drying->Finished_Leather End

Caption: Workflow for drum dyeing of chrome-tanned leather.

Application in the Paper Industry

This compound is used in the paper industry for coloring paper pulp. The most common method is beater dyeing, where the dye is added to the pulp slurry before sheet formation.

Experimental Protocol: Beater Dyeing of Paper Pulp

This protocol outlines a general procedure for dyeing paper pulp with this compound in a laboratory setting. The percentages of chemicals are based on the oven-dry weight of the pulp.

Materials and Reagents:

  • Bleached or unbleached paper pulp

  • This compound

  • Rosin size

  • Alum (Aluminum sulfate)

  • Retention aid (e.g., polyacrylamide)

  • Deionized water

  • Beater or pulp disintegrator

  • Sheet former

  • pH meter

Procedure:

  • Pulp Preparation:

    • Prepare a pulp slurry with a consistency of 2-3% (w/v) in a beater or pulp disintegrator.

  • Dyeing:

    • Prepare a stock solution of this compound (e.g., 1% w/v) by dissolving the dye powder in hot water.

    • Add the required amount of the dye stock solution to the pulp slurry to achieve the desired shade. A typical concentration ranges from 0.1% to 5.0% on the weight of the fiber.

    • Mix for 15-20 minutes to ensure uniform dye distribution.

  • Sizing and Fixation:

    • Add rosin size to the pulp slurry and mix for 5-10 minutes.

    • Add a retention aid according to the manufacturer's recommendation to improve dye and fines retention.

    • Adjust the pH of the slurry to 4.5-5.5 by adding a solution of alum. This step is crucial for the precipitation of the rosin size and fixation of the dye onto the cellulose fibers.

    • Continue to mix for another 10-15 minutes.

  • Sheet Formation and Drying:

    • Form paper sheets from the dyed pulp using a standard sheet former.

    • Press the formed sheets to remove excess water and then dry them under controlled conditions.

Experimental Workflow: Paper Dyeing

Paper_Dyeing_Workflow cluster_prep Preparation cluster_process Beater Dyeing Process cluster_final Sheet Formation Pulp_Prep Pulp Slurry (2-3% consistency) Dyeing Dye Addition (15-20 min) + this compound Pulp_Prep->Dyeing Start Sizing Sizing & Retention (5-10 min) + Rosin Size + Retention Aid Dyeing->Sizing Fixation Fixation (pH 4.5-5.5, 10-15 min) + Alum Sizing->Fixation Sheet_Formation Sheet Forming Fixation->Sheet_Formation Drying Pressing & Drying Sheet_Formation->Drying Finished_Paper Dyed Paper Drying->Finished_Paper End Dye_Interaction_Mechanisms cluster_leather Leather (Collagen) cluster_paper Paper (Cellulose) Dye_Anion Direct Blue 80 (Anionic) Ionic_Bond Ionic Bonding Dye_Anion->Ionic_Bond Collagen_Cation Collagen Fibers (Cationic at low pH) Collagen_Cation->Ionic_Bond Dye_Molecule Direct Blue 80 (Linear, Planar) Non_Covalent Hydrogen Bonding & Van der Waals Forces Dye_Molecule->Non_Covalent Cellulose_Chain Cellulose Fibers (Linear) Cellulose_Chain->Non_Covalent

References

Application Notes and Protocols for C.I. Direct Blue 80 in Biological Staining

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of C.I. Direct Blue 80 staining solutions for biological tissue. While this compound is primarily an industrial dye, its properties as a direct dye suggest potential utility in histological applications, particularly for staining structures rich in linear molecules like collagen and amyloid fibrils. The following protocols are based on established methods for other direct dyes, such as Congo Red and Direct Black 80, and are intended as a foundational methodology for adaptation and optimization in a research setting.

Data Presentation: Staining Solution Parameters

The following table summarizes the key quantitative data for the preparation of this compound staining solutions.

ParameterStock SolutionWorking Solution
This compound Concentration 0.5% (w/v)~0.5% (w/v)
Solvent 80% Ethanol80% Ethanol
Additives N/ASaturated Sodium Chloride (NaCl)
pH Adjustment N/AAlkaline (few drops of 1% NaOH)
Preparation Dissolve 0.5 g in 100 mLAdd NaCl to stock solution until saturation, then add NaOH just before use.
Storage Store in a tightly sealed, light-resistant container at room temperature.Prepare fresh before each use.

Experimental Protocols

This section details the step-by-step methodology for preparing this compound staining solutions and applying them to paraffin-embedded tissue sections.

I. Materials
  • This compound (CAS No. 12222-00-3)

  • Ethanol (100%, 95%, 80%, 70%)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH)

  • Distilled or Deionized Water

  • Hematoxylin solution (e.g., Mayer's or Harris')

  • Xylene or xylene substitute

  • Mounting medium

  • Paraffin-embedded tissue sections on slides

II. Solution Preparation

A. 1% Sodium Hydroxide (NaOH) Solution

  • Dissolve 1 g of NaOH in 100 mL of distilled water.

  • Mix until fully dissolved. Store in a properly labeled container.

B. Stock Staining Solution (0.5% this compound)

  • Weigh 0.5 g of this compound powder.

  • Dissolve the powder in 100 mL of 80% ethanol.

  • Stir the solution until the dye is completely dissolved. Gentle warming may aid dissolution.

  • Filter the solution to remove any undissolved particles.

  • Store in a tightly sealed and light-resistant container at room temperature.

C. Working Staining Solution This solution should be prepared fresh before each use.

  • Take a sufficient volume of the 0.5% this compound stock solution.

  • Add solid NaCl to the stock solution and mix until the solution is saturated (i.e., no more salt will dissolve).

  • Immediately before use, add a few drops of 1% NaOH to make the solution alkaline. Mix gently.

III. Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate sections through 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse gently in running tap water.

  • Staining:

    • Immerse the rehydrated tissue sections in the freshly prepared alkaline this compound working solution.

    • Stain for 20-30 minutes at room temperature.

  • Rinsing:

    • Briefly rinse the slides in 80% ethanol to remove excess stain.

    • Wash in running tap water for 5 minutes.

  • Counterstaining:

    • Counterstain with a hematoxylin solution for 3-5 minutes to stain cell nuclei.

    • Wash in running tap water until the sections turn blue.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (95% and 100%), two changes of 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a suitable resinous mounting medium.

IV. Expected Results (Hypothetical)
  • Amyloid Deposits/Collagen: Blue to dark blue

  • Nuclei: Blue to purple (from hematoxylin)

  • Cytoplasm: Light blue or unstained

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the staining solution preparation.

G cluster_prep Solution Preparation cluster_stain Staining Workflow stock Prepare 0.5% Stock Solution (this compound in 80% Ethanol) nacl Saturate with NaCl stock->nacl Take aliquot naoh Add 1% NaOH (Alkalinize) nacl->naoh working Fresh Working Solution naoh->working Just before use stain Stain with Working Solution (20-30 min) working->stain deparaffinize Deparaffinize & Rehydrate Tissue Section deparaffinize->stain rinse Rinse in 80% Ethanol & Tap Water stain->rinse counterstain Counterstain with Hematoxylin rinse->counterstain dehydrate Dehydrate, Clear & Mount counterstain->dehydrate visualize Microscopic Visualization dehydrate->visualize

Caption: Experimental workflow for preparing and using this compound staining solution.

G dye This compound stock Stock Solution dye->stock ethanol 80% Ethanol ethanol->stock nacl NaCl working Working Solution nacl->working saturate naoh 1% NaOH naoh->working alkalinize stock->working

Caption: Logical relationship of components in the this compound staining solutions.

Application Notes and Protocols for C.I. Direct Blue 80 in Light Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 80 is a diazo direct dye with potential applications in light microscopy for staining various biological structures.[1][2] While detailed protocols for its use as a biological stain are not as established as those for other direct dyes, its chemical properties suggest its utility in visualizing components rich in linear protein structures, such as collagen and amyloid fibrils.[3] The staining mechanism of direct dyes like this compound relies on non-covalent interactions, including hydrogen bonding and van der Waals forces, with the tissue components.[4]

These application notes provide investigational protocols and starting points for the optimization of this compound concentration for staining paraffin-embedded tissue sections. The provided methodologies are adapted from established techniques for similar direct dyes, such as C.I. Direct Black 80 and C.I. Direct Red 80 (Sirius Red).[5] Researchers are encouraged to use these as a foundation for developing and validating their own specific staining procedures.

Quantitative Data Summary

Due to the investigational nature of this compound as a biological stain, established quantitative data is limited. The following tables provide a template for researchers to systematically optimize staining concentrations and document their results.

Table 1: Optimization of this compound Concentration for Collagen Staining

ParameterConcentration 1Concentration 2Concentration 3Control
This compound Conc. 0.05% (w/v) 0.1% (w/v) 0.2% (w/v) No Stain
Staining Intensity (Collagen)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)
Background Staining(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)
Specificity for Collagen(Describe observations)(Describe observations)(Describe observations)(Describe observations)
Photostability(Assess fading after light exposure)(Assess fading after light exposure)(Assess fading after light exposure)(Assess fading after light exposure)

Table 2: Optimization of this compound Concentration for Amyloid Staining

ParameterConcentration 1Concentration 2Concentration 3Control
This compound Conc. 0.1% (w/v) 0.3% (w/v) 0.5% (w/v) No Stain
Staining Intensity (Amyloid)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)
Birefringence (Polarized Light)(Describe apple-green birefringence)(Describe apple-green birefringence)(Describe apple-green birefringence)(Describe apple-green birefringence)
Background Staining(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)(Record subjective score or quantitative measure)
Specificity for Amyloid(Describe observations)(Describe observations)(Describe observations)(Describe observations)

Experimental Protocols

Protocol 1: Investigational Staining of Collagen in Paraffin-Embedded Sections

This protocol is adapted from the Picro-Sirius Red method.

Materials:

  • This compound

  • Saturated aqueous solution of picric acid

  • Glacial acetic acid

  • Distilled water

  • Harris' or Mayer's hematoxylin

  • Ethanol (100%, 95%, 70%)

  • Xylene

  • Mounting medium

Solutions:

  • Staining Solution (0.1% this compound in Picric Acid): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.

  • Acidified Water: Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and graded ethanol to distilled water.

  • Stain nuclei with hematoxylin for 5-10 minutes.

  • Wash in running tap water until the sections turn blue.

  • Stain in the 0.1% this compound solution for 60 minutes.

  • Rinse briefly in acidified water.

  • Dehydrate rapidly through graded ethanol.

  • Clear in xylene and mount with a suitable resinous medium.

Expected Results:

  • Collagen: Blue or dark blue

  • Nuclei: Blue/black

  • Cytoplasm: Yellow (from picric acid)

Protocol 2: Investigational Staining of Amyloid in Paraffin-Embedded Sections

This protocol is adapted from methods for Congo Red staining.

Materials:

  • This compound

  • Ethanol (80%)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Harris' or Mayer's hematoxylin

Solutions:

  • Stock Staining Solution (0.5% this compound): Dissolve 0.5 g of this compound in 100 ml of 80% ethanol.

  • Working Staining Solution: To the stock solution, add NaCl to saturation. Just before use, add a few drops of 1% NaOH to make the solution alkaline.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in the working this compound solution for 20-30 minutes.

  • Rinse in 80% ethanol.

  • Wash in running tap water for 5 minutes.

  • Counterstain with hematoxylin.

  • Wash in running tap water until blue.

  • Dehydrate, clear, and mount.

Expected Results:

  • Amyloid Deposits: Blue or dark blue. Examination under polarized light should be performed to check for apple-green birefringence, a characteristic feature of amyloid.

  • Nuclei: Blue/black

Visualizations

experimental_workflow_collagen cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Hematoxylin Hematoxylin Stain (Nuclei) Deparaffinize->Hematoxylin Wash1 Wash (Tap Water) Hematoxylin->Wash1 DirectBlue 0.1% this compound in Picric Acid (60 min) Wash1->DirectBlue Rinse Rinse (Acidified Water) DirectBlue->Rinse Dehydrate Dehydrate Rinse->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

Caption: Collagen Staining Workflow.

experimental_workflow_amyloid cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate DirectBlue Working this compound (20-30 min) Deparaffinize->DirectBlue Rinse Rinse (80% Ethanol) DirectBlue->Rinse Wash1 Wash (Tap Water) Rinse->Wash1 Hematoxylin Hematoxylin Stain (Nuclei) Wash1->Hematoxylin Wash2 Wash (Tap Water) Hematoxylin->Wash2 Dehydrate Dehydrate Wash2->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

Caption: Amyloid Staining Workflow.

staining_mechanism cluster_dye This compound cluster_tissue Tissue Components cluster_interaction Binding Mechanism Dye Direct Blue 80 (Anionic Dye) HBond Hydrogen Bonding Dye->HBond interacts via VDW Van der Waals Forces Dye->VDW interacts via Collagen Collagen Fibers Amyloid Amyloid Fibrils (β-pleated sheets) HBond->Collagen HBond->Amyloid VDW->Collagen VDW->Amyloid

Caption: Direct Dye Binding Mechanism.

References

Application Notes and Protocols for C.I. Direct Blue 80 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Direct Blue 80, a common anionic direct dye, for the coloration of cellulosic textiles such as cotton and viscose. The protocols outlined below are based on established principles of direct dyeing and are intended to serve as a starting point for laboratory-scale applications. Optimization of these protocols is recommended for specific substrates and desired outcomes.

Overview of this compound

This compound is a water-soluble dye that belongs to the direct dye class, characterized by its ability to be applied directly to cellulosic fibers from an aqueous solution. The affinity of direct dyes for fibers like cotton is attributed to non-covalent interactions, primarily hydrogen bonding and van der Waals forces.[1] While offering a straightforward and economical dyeing process, direct dyes, including Direct Blue 80, generally exhibit moderate to poor wet fastness properties. To counteract this, after-treatments with fixing agents are commonly employed to enhance the durability of the coloration.[2]

Quantitative Data Summary

The performance of this compound on cellulosic fibers is summarized in the tables below. These values are compiled from various sources and represent typical performance characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
C.I. NameDirect Blue 80
C.I. Number24315
CAS Number12222-00-3
Molecular FormulaC₃₄H₂₂N₄Na₄O₁₆S₄
Molecular Weight962.78 g/mol
AppearanceDeep purple powder
SolubilitySoluble in water

Table 2: Fastness Properties of this compound on Cotton (ISO Standards)

Fastness PropertyRating (1-5 Scale, 5 being excellent)
Light Fastness6
Washing Fastness (Staining)2
Washing Fastness (Fading)3
Water Fastness (Staining)2
Water Fastness (Fading)3
Acid Resistance (Fading)1
Alkali Resistance (Fading)4

Note: Fastness properties can be significantly improved with the use of after-treatments.

Experimental Protocols

The following protocols provide a detailed methodology for the dyeing of cotton fabric with this compound and subsequent after-treatment to improve fastness.

Materials and Reagents
  • This compound dye powder

  • Scoured and bleached 100% cotton fabric

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (Glauber's salt)

  • Sodium carbonate (Soda ash)

  • Cationic dye fixing agent

  • Non-ionic detergent

  • Deionized water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine, water bath)

  • Spectrophotometer for color measurement (optional)

Protocol 1: Exhaust Dyeing of Cotton with this compound

This protocol describes a standard exhaust dyeing procedure for cotton fabric.

1. Preparation of the Dyebath:

  • Calculate the required amount of this compound based on the desired depth of shade (e.g., 1-3% on the weight of fabric, owf).
  • Make a paste of the dye powder with a small amount of cold deionized water.
  • Add boiling deionized water to the paste to dissolve the dye completely.
  • Set the dyebath with the required volume of deionized water to achieve a liquor ratio of 1:20 to 1:30 (fabric weight:water volume).
  • Add the dissolved dye solution to the dyebath.
  • If the water is hard, the addition of a small amount of sodium carbonate (e.g., 0.5-1 g/L) can aid in dye solubility.

2. Dyeing Procedure:

  • Introduce the pre-wetted cotton fabric into the dyebath at a starting temperature of approximately 40°C.
  • Run the dyeing for 10-15 minutes to ensure even distribution of the dye.
  • Gradually add the required amount of electrolyte (NaCl or Na₂SO₄). The amount will vary depending on the desired shade depth (e.g., 10-20 g/L for medium to dark shades).[3] The salt should be added in two to three portions over 15-20 minutes to ensure level dyeing.[4]
  • Raise the temperature of the dyebath to 90-95°C at a rate of 1.5-2°C per minute.
  • Continue the dyeing process at this temperature for 45-60 minutes, ensuring gentle agitation of the fabric.
  • After the dyeing time, allow the dyebath to cool down to approximately 70°C.

3. Rinsing:

  • Remove the dyed fabric from the dyebath.
  • Rinse the fabric thoroughly with cold water until the water runs clear to remove any unfixed dye from the surface.
  • A subsequent hot rinse can further aid in removing loose dye.

Protocol 2: After-treatment with a Cationic Fixing Agent

This protocol is essential for improving the wet fastness properties of the dyed fabric.

1. Preparation of the Fixing Bath:

  • Prepare a fresh bath with deionized water at a liquor ratio of 1:20.
  • Add the cationic fixing agent to the bath. The concentration will depend on the specific agent used and the depth of shade (typically 1-3% owf).

2. Fixing Treatment:

  • Introduce the rinsed, dyed fabric into the fixing bath at approximately 40-50°C.
  • Run the treatment for 20-30 minutes with gentle agitation.

3. Final Rinsing and Drying:

  • Remove the fabric from the fixing bath.
  • Rinse the fabric with cold water to remove any excess fixing agent.
  • Squeeze the fabric to remove excess water and then air-dry or tumble-dry at a moderate temperature.

Visualizations

The following diagrams illustrate the key processes and interactions involved in the dyeing of cellulosic fibers with this compound.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Dye_Prep Dye Solution Preparation Bath_Prep Dye Bath Setup Dye_Prep->Bath_Prep Fabric_Intro Fabric Introduction (40°C) Bath_Prep->Fabric_Intro Salt_Addition Electrolyte Addition (Gradual) Fabric_Intro->Salt_Addition Temp_Raise Temperature Ramp (to 90-95°C) Salt_Addition->Temp_Raise Dyeing Dyeing at Temperature (45-60 min) Temp_Raise->Dyeing Cooling Cool Down (to 70°C) Dyeing->Cooling Rinsing Rinsing (Cold & Hot) Cooling->Rinsing Fixing Cationic Fixing (40-50°C, 20-30 min) Rinsing->Fixing Final_Rinse Final Rinse Fixing->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.

Dye_Fiber_Interaction cluster_cellulose Cellulose Fiber cluster_dye This compound Cellulose Cellulose Polymer Chain (-[C₆H₁₀O₅]n-) OH1 OH OH2 OH OH3 OH Dye Direct Blue 80 Molecule (Anionic Azo Dye) Dye->Cellulose van der Waals Forces Dye:e->OH1:w Hydrogen Bond Dye:e->OH2:w Hydrogen Bond Azo1 -N=N- SO3_1 SO₃⁻ NH2_1 -NH₂

Caption: Interaction between this compound and a cellulose fiber.

References

Application Notes and Protocols for C.I. Direct Blue 80 in Histological and Biological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 80 (C.I. 24315) is a double azo, metal complex dye primarily used in the textile industry for dyeing cotton and viscose fabrics.[1] Like other direct dyes, its molecular structure facilitates binding to certain biological macromolecules, suggesting its potential, though not widely documented, application in histological and cytological staining. These notes provide investigational protocols for the use of this compound in staining collagen and amyloid in tissue sections, adapted from established methods for other direct dyes such as C.I. Direct Red 80 (Sirius Red) and C.I. Direct Black 80.

Disclaimer: The following protocols are intended as a starting point for research and have not been extensively validated for this compound. Researchers should optimize these procedures for their specific tissues and applications. This compound is not a certified biological stain, and its performance should be thoroughly evaluated in a research setting.

Principle of Staining

Direct dyes are anionic compounds that bind to tissues through non-covalent interactions, primarily hydrogen bonding and van der Waals forces.[2] Their linear molecular shape and multiple sulfonate groups are thought to allow them to align with and bind to linear protein structures like collagen and the β-pleated sheets of amyloid fibrils.[2][3] This alignment can enhance the natural birefringence of these structures when viewed under polarized light.

Proposed Mechanism of Action

The proposed binding mechanism involves the alignment of the elongated this compound molecules along the axis of target protein fibrils. The sulfonate groups on the dye molecule are hypothesized to form hydrogen bonds with the amino acid residues of the protein.

cluster_tissue Tissue Section cluster_stain Staining Solution Collagen_Fibril Collagen Fibril / Amyloid β-sheet Stained_Fibril Stained Fibril (Enhanced Birefringence) DB80 This compound Molecule DB80->Collagen_Fibril Hydrogen Bonding & van der Waals Forces

Proposed binding of this compound to protein fibrils.

Application: Staining of Collagen (Investigational Protocol)

This protocol is adapted from the Picro-Sirius Red method for collagen staining. The picric acid is believed to suppress the staining of non-collagenous proteins.

Materials:

  • This compound (CAS No: 12222-00-3)

  • Picric acid, saturated aqueous solution

  • Distilled water

  • Acetic acid, glacial

  • Hematoxylin solution (e.g., Mayer's or Harris')

  • Ethanol (graded series: 100%, 95%, 70%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Solutions:

  • Staining Solution: 0.1% this compound in saturated aqueous picric acid. Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.

  • Acidified Water: 0.5% acetic acid in distilled water. Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.

Procedure:

  • Deparaffinize tissue sections and rehydrate to distilled water through a graded series of ethanol.

  • Optional: Stain nuclei with a regressive hematoxylin for 5-8 minutes, differentiate in acid-alcohol, and "blue" in running tap water or a suitable bluing agent.

  • Stain in the 0.1% this compound solution for 60 minutes.

  • Rinse briefly in two changes of acidified water.

  • Dehydrate rapidly through a graded series of ethanol.

  • Clear in xylene or a suitable substitute.

  • Mount with a resinous mounting medium.

Expected Results (Hypothetical):

  • Collagen: Blue

  • Nuclei: Blue to black (if counterstained)

  • Cytoplasm and other elements: Yellow (from picric acid)

Application: Staining of Amyloid (Investigational Protocol)

This protocol is adapted from alkaline Congo Red staining methods for amyloid.[2] The alkaline pH is thought to enhance the binding of the anionic dye to amyloid deposits.

Materials:

  • This compound

  • Ethanol, 80%

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH), 1% solution

  • Hematoxylin solution

  • Distilled water

Solutions:

  • Stock Staining Solution: 0.5% this compound in 80% ethanol. Dissolve 0.5 g of this compound in 100 ml of 80% ethanol.

  • Working Staining Solution: To the stock solution, add NaCl until saturation. Just before use, add a few drops of 1% NaOH to make the solution alkaline.

Procedure:

  • Deparaffinize tissue sections and rehydrate to distilled water.

  • Stain in the working this compound solution for 20-30 minutes.

  • Rinse in 80% ethanol.

  • Wash in running tap water for 5 minutes.

  • Counterstain with hematoxylin.

  • Wash in running tap water until blue.

  • Dehydrate, clear, and mount.

Expected Results (Hypothetical):

  • Amyloid Deposits: Blue. Examination under polarized light should be performed to check for birefringence.

  • Nuclei: Blue to black

General Experimental Workflow

The following diagram illustrates a general workflow for staining paraffin-embedded tissue sections with a direct dye like this compound.

Start Paraffin-Embedded Tissue Section Deparaffinize Deparaffinize in Xylene Start->Deparaffinize Rehydrate Rehydrate in Graded Ethanol Deparaffinize->Rehydrate Wash_H2O Wash in Distilled Water Rehydrate->Wash_H2O Counterstain Nuclear Counterstain (e.g., Hematoxylin) Wash_H2O->Counterstain Optional Stain Stain in this compound Solution Wash_H2O->Stain No Counterstain Wash_Blue Wash & 'Blue' Nuclei Counterstain->Wash_Blue Wash_Blue->Stain Differentiate Differentiate/Rinse Stain->Differentiate Dehydrate Dehydrate in Graded Ethanol Differentiate->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Coverslip Clear->Mount End Microscopic Examination Mount->End

General workflow for histological staining.

Data Presentation and Optimization

As this compound is not a standard histological stain, optimization of the staining protocol is crucial. The following tables provide a template for recording optimization parameters and for comparing the performance of this compound with established stains.

Table 1: Optimization of Staining Parameters for this compound

ParameterRange TestedOptimal ValueObservations
Dye Concentration (%) 0.05 - 0.5
Staining Time (minutes) 10 - 90
Staining Temperature (°C) 25 - 60
pH of Staining Solution 4.0 - 9.0
Differentiation Agent e.g., Acidified Water, Ethanol
Differentiation Time (sec) 1 - 60

Table 2: Comparative Performance Against Standard Stains

FeatureThis compoundStandard Stain (e.g., Sirius Red)
Staining Intensity
Specificity for Target
Signal-to-Noise Ratio
Photostability
Ease of Use

Cell Viability Applications

Currently, there is no published evidence to support the use of this compound as a vital stain or in cytotoxicity assays. Direct dyes are generally large molecules and may be membrane-impermeable, a characteristic of viability exclusion dyes. However, without specific research, its utility in this application remains speculative. Researchers interested in this application would need to perform validation studies, comparing its performance to established viability assays such as those using Trypan Blue, Propidium Iodide, or resazurin-based methods.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Binding Affinity of C.I. Direct Blue 80

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the binding affinity of C.I. Direct Blue 80 and similar sulfonated azo dyes for biological targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest in a biological context?

A1: this compound is a copper-complexed diazo dye. Its chemical structure, characterized by multiple aromatic rings, azo bonds, and sulfonate groups, gives it a high affinity for cellulosic materials. In a biological context, these structural features, particularly the sulfonate groups and aromatic regions, allow it to interact with proteins, most notably serum albumin. This interaction is primarily driven by a combination of hydrogen bonding and van der Waals forces. Its ability to bind to proteins makes it an interesting scaffold for the development of diagnostic or therapeutic agents.

Q2: What are the primary known biological targets for this compound and similar dyes?

A2: While this compound itself is not a therapeutic agent, similar sulfonated azo dyes like Evans Blue and Sirius Red are known to bind to specific proteins. Evans Blue exhibits a high affinity for serum albumin, which has been leveraged to improve the pharmacokinetic properties of conjugated drugs. Sirius Red is widely used in histology for its specific binding to collagen fibers. Azo dyes, in general, have been shown to interact with various proteins, and their binding is often influenced by the protein's surface chemistry and the dye's structural characteristics.

Q3: What are the general strategies to improve the binding affinity of a small molecule like this compound to a protein target?

A3: There are three main strategies to enhance binding affinity:

  • Chemical Modification: Altering the chemical structure of the dye can introduce new interactions with the target protein. This could involve adding functional groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with amino acid residues in the binding pocket.

  • Conjugation: Linking this compound to another molecule that has a known affinity for a site near the target's primary binding site can increase the overall binding affinity through cooperative binding effects.

  • Optimization of Experimental Conditions: The binding affinity of a ligand to its target can be sensitive to the experimental environment. Systematically optimizing factors such as pH, ionic strength, and temperature can lead to significant improvements in binding.

Troubleshooting Guides

Issue 1: Low or No Observable Binding in Initial Screens

Possible Cause 1: Inappropriate Buffer Conditions

  • Troubleshooting: The pH and ionic strength of the buffer can significantly impact dye-protein interactions. The ionization state of both the dye's sulfonate groups and the amino acid residues on the protein surface are pH-dependent.

    • Recommendation: Perform a buffer screen, varying the pH in increments of 0.5 units around the physiological pH (e.g., from 6.5 to 8.0). Also, test a range of salt concentrations (e.g., 50 mM, 150 mM, and 300 mM NaCl) to assess the contribution of electrostatic interactions.[1][2]

Possible Cause 2: Dye Aggregation

  • Troubleshooting: Azo dyes, particularly at higher concentrations in aqueous buffers, can form aggregates. This reduces the effective concentration of the monomeric dye available for binding to the target protein.

    • Recommendation: Determine the critical aggregation concentration of this compound in your experimental buffer using techniques like dynamic light scattering (DLS). Always work at concentrations well below this limit. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can sometimes help to prevent aggregation.[3]

Possible Cause 3: Instability of the Dye

  • Troubleshooting: Some organic dyes can be sensitive to light and may degrade over time, leading to a loss of activity.

    • Recommendation: Prepare fresh stock solutions of this compound for each experiment and store them protected from light. The photostability of the dye in your specific assay conditions can be assessed by monitoring its absorbance spectrum over time under experimental light exposure.[4][5]

Issue 2: High Non-Specific Binding

Possible Cause 1: Hydrophobic Interactions with Assay Components

  • Troubleshooting: The aromatic nature of this compound can lead to non-specific binding to plasticware (e.g., microplates) or other proteins in your assay system.

    • Recommendation: Include a blocking agent, such as 0.1% bovine serum albumin (BSA) or casein, in your assay buffer to saturate non-specific binding sites. Be mindful that if albumin is your target, this approach is not suitable. Using low-binding microplates can also mitigate this issue.

Possible Cause 2: Electrostatic Interactions

  • Troubleshooting: The negatively charged sulfonate groups on this compound can interact non-specifically with positively charged surfaces on proteins or other assay components.

    • Recommendation: Increasing the ionic strength of the buffer (e.g., up to 500 mM NaCl) can help to disrupt non-specific electrostatic interactions.

Strategies for Improving Binding Affinity

Strategy 1: Chemical Modification of this compound

This strategy focuses on altering the structure of this compound to enhance its interaction with a specific binding site on a target protein.

Workflow for Chemical Modification

cluster_0 Computational Modeling cluster_1 Chemical Synthesis cluster_2 Experimental Validation a Identify Binding Site b In Silico Docking of This compound a->b c Identify Potential Modification Sites b->c d Synthesize Analogs c->d e Screen Analogs for Improved Affinity d->e f Lead Optimization e->f

Caption: Workflow for improving binding affinity through chemical modification.

Strategy 2: Optimization of Experimental Conditions

The binding affinity between a ligand and its target can be highly dependent on the experimental environment.

Key Parameters to Optimize

ParameterRationaleRecommended Range
pH Affects the ionization state of both the dye and the protein's amino acid residues, influencing electrostatic interactions and hydrogen bonding.6.0 - 8.5
Ionic Strength Modulates the strength of electrostatic interactions. Higher salt concentrations can reduce non-specific binding.50 mM - 500 mM NaCl
Temperature Influences the thermodynamics of binding (enthalpy and entropy).4°C - 37°C

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Fluorescence Quenching

This method is suitable if the target protein has intrinsic tryptophan fluorescence that is quenched upon ligand binding.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Prepare a concentrated stock solution of this compound in the same buffer.

  • Fluorescence Measurements:

    • Set the excitation wavelength of a fluorometer to 280 nm or 295 nm (to selectively excite tryptophan) and the emission wavelength to scan from 300 nm to 400 nm.

    • To a cuvette containing a fixed concentration of the target protein, incrementally add small aliquots of the this compound stock solution.

    • After each addition, mix gently and record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching) to determine the binding constant (Kₐ) or dissociation constant (Kₑ).

Troubleshooting Fluorescence Quenching Experiments

start Low or No Signal q1 Is the protein fluorescent? start->q1 q2 Is the dye quenching? q1->q2 Yes sol1 Check protein integrity and concentration. q1->sol1 No sol2 Increase dye concentration. q2->sol2 No sol3 Consider alternative assay. q2->sol3 Yes, but still no signal change

Caption: Troubleshooting workflow for fluorescence quenching experiments.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Dialyze both the target protein and this compound against the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load this compound into the injection syringe.

    • Perform a series of small injections of the dye into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

Troubleshooting ITC Experiments

start Noisy Baseline q1 Are there air bubbles? start->q1 q2 Is the buffer mismatched? q1->q2 No sol1 Degas samples thoroughly. q1->sol1 Yes sol2 Dialyze samples against the same buffer. q2->sol2 Yes sol3 Clean the ITC cell. q2->sol3 No

Caption: Troubleshooting workflow for common ITC issues.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Chip Preparation:

    • Immobilize the target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Flow a series of concentrations of this compound over the sensor surface.

    • Record the binding and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Troubleshooting SPR Experiments

start High Non-Specific Binding q1 Is a blocking agent used? start->q1 q2 Is the ionic strength optimal? q1->q2 Yes sol1 Add BSA or casein to the running buffer. q1->sol1 No sol2 Increase salt concentration in the running buffer. q2->sol2 No sol3 Use a different sensor chip chemistry. q2->sol3 Yes

Caption: Troubleshooting workflow for high non-specific binding in SPR.

Quantitative Data Summary

The following table summarizes typical binding affinities for related sulfonated azo dyes to their respective protein targets. Note that specific values for this compound are not widely reported in the literature for therapeutic targets and would need to be determined experimentally.

DyeProtein TargetBinding Affinity (Kₑ)Technique
Evans BlueSerum Albumin~µM rangeVarious
Truncated Evans Blue DerivativesSerum AlbuminLow µM to nM rangeVarious
Sirius RedCollagenQualitative, strong affinityHistology

This technical support center provides a foundational guide for researchers working to enhance the binding affinity of this compound. By systematically applying the strategies and protocols outlined, and by carefully troubleshooting potential experimental issues, you can effectively advance your research and development efforts.

References

Troubleshooting uneven staining patterns with C.I. Direct Blue 80

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Direct Blue 80

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting for common issues encountered during staining procedures, particularly focusing on uneven staining patterns. The information is tailored for researchers, scientists, and professionals who use this dye in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, polyazo direct dye.[1] It is primarily used for dyeing cellulosic fibers like cotton, viscose, and paper, as well as leather.[2][3][4] In a research context, its properties are similar to other direct dyes like Sirius Red, suggesting potential applications in staining collagen or for use as a vital stain, though it is not a certified biological stain.[5]

Q2: What are the primary causes of uneven staining with direct dyes?

Uneven staining, such as blotchy or patchy results, is a frequent challenge. The main causes can be categorized into issues with substrate preparation and the staining solution or process itself. Key factors include:

  • Improper Substrate Preparation: Residual impurities, oils, or sizing agents on the substrate can prevent uniform dye uptake. In histological applications, incomplete deparaffinization is a common culprit.

  • Dye Aggregation: Direct dyes can form aggregates (clumps) in solution, which then deposit unevenly on the substrate. This is influenced by dye concentration, temperature, and the presence of electrolytes.

  • Incorrect Dye Bath Conditions: Factors like pH, temperature, and salt concentration are critical and must be carefully controlled for consistent results.

  • Procedural Issues: Allowing the substrate to dry during staining or ensuring it is fully immersed can lead to edge effects or gradients.

Troubleshooting Guide: Uneven Staining

This section addresses specific uneven staining patterns and provides systematic solutions.

Problem 1: Blotchy, Patchy, or Speckled Staining

This is often caused by dye aggregates or impurities preventing the dye from reaching the substrate uniformly.

Potential Cause Recommended Solution
Dye Aggregation Filter the dye solution immediately before use to remove any aggregates. Prepare dye solutions using warm (40-50°C) deionized or distilled water to ensure complete dissolution and stir thoroughly. Avoid over-saturating the solution.
Hard Water Use deionized or distilled water for all solutions. Divalent cations (Ca²⁺, Mg²⁺) in hard water can cause the dye to precipitate. If hard water is unavoidable, add a sequestering agent.
Improper Substrate Cleaning For textiles, ensure the material is thoroughly scoured and bleached to remove any impurities before dyeing. For histological slides, ensure deparaffinization is complete by using fresh xylene and adequate incubation times.
Air Bubbles Ensure no air bubbles are trapped on the surface of the substrate during immersion in the dye bath.
Problem 2: Staining Appears Lighter or Darker in Different Areas (Gradient Effect)

A gradient in stain intensity across the substrate is typically a procedural issue.

Potential Cause Recommended Solution
Uneven Temperature Ensure uniform heating of the dye bath. For direct dyes, a higher temperature (typically 80-95°C) increases the rate of dyeing and migration, which promotes leveling.
Improper Salt Addition Electrolytes like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are used to promote dye exhaustion. Add salt in batches or after the dye has had time to distribute evenly at a lower concentration to prevent rapid, uneven uptake.
Poor Liquor Circulation If using a dyeing machine, ensure there is adequate circulation of the dye liquor and that the material is not packed too tightly, which can obstruct flow.
Substrate Drying During Staining Keep the substrate fully and consistently immersed in the dye solution. If sections of the material dry out, the dye can concentrate in those areas, leading to darker staining.

Experimental Protocols & Key Parameters

Optimizing your staining protocol is crucial for achieving reproducible results. The following sections provide a general protocol and a table of key parameters that influence staining.

General Staining Protocol (Adapted for Laboratory Use)

This protocol is a starting point and should be optimized for your specific application.

  • Substrate Preparation:

    • For fabric/paper: Scour the material with a non-ionic detergent to remove impurities, then rinse thoroughly with deionized water.

    • For tissue sections: Deparaffinize slides completely using fresh xylene, followed by rehydration through a graded series of ethanol to distilled water.

  • Dye Solution Preparation:

    • Prepare a stock solution (e.g., 0.1% - 0.5% w/v) of this compound in deionized water.

    • Gently heat the solution (40-50°C) and stir until the dye is fully dissolved.

    • Allow the solution to cool to the target dyeing temperature.

    • Crucially, filter the solution immediately before use.

  • Staining Procedure:

    • Pre-heat a dye bath to the desired temperature (e.g., 90-95°C for cotton).

    • Immerse the substrate fully in the dye bath.

    • Add the required amount of electrolyte (e.g., NaCl) incrementally over 10-15 minutes to facilitate even uptake.

    • Maintain the temperature and agitate gently for the desired duration (e.g., 30-60 minutes).

    • After dyeing, rinse the substrate thoroughly to remove excess, unfixed dye. A post-treatment with a fixing agent can improve wash fastness.

Table of Key Staining Parameters
Parameter Typical Range/Value Effect on Staining
Dye Concentration 0.1% - 2.0% (on weight of fabric)Higher concentrations can lead to deeper shades but increase the risk of aggregation.
Temperature 80°C - 100°CIncreasing temperature generally improves dye solubility, diffusion, and leveling. However, for some direct dyes, exhaustion may decrease above an optimal temperature.
pH Neutral to slightly alkaline (7-9)pH can affect the charge of both the dye and the substrate, influencing their interaction. A slightly alkaline pH is often favored.
Electrolyte (Salt) Conc. 5 - 20 g/L (NaCl or Na₂SO₄)Salt neutralizes the negative surface charge of cellulosic fibers, reducing repulsion and promoting dye exhaustion.
Liquor Ratio 10:1 to 20:1A lower liquor ratio (less water) increases dye exhaustion and reduces water and energy consumption.

Diagrams and Workflows

Troubleshooting Logic for Uneven Staining

The following diagram outlines a systematic approach to diagnosing the cause of uneven staining.

G cluster_prep Pre-Staining Checks cluster_solution Staining Solution Checks cluster_process Process Parameter Checks Start Uneven Staining Observed Prep Was substrate properly prepared? (Cleaned / Deparaffinized) Start->Prep Water Was deionized water used? Prep->Water Yes FixPrep Action: Re-clean substrate or use fresh reagents Prep->FixPrep No Filtered Was dye solution filtered immediately before use? Water->Filtered FixWater Action: Use DI water & consider sequestering agent Water->FixWater No FixFilter Action: Filter solution to remove aggregates Filtered->FixFilter No Temp Was temperature uniform and ramping controlled? Filtered->Temp Yes Salt Was salt added gradually? Temp->Salt Yes FixTemp Action: Ensure uniform heating and controlled ramp rate Temp->FixTemp No FixSalt Action: Add salt in batches during the process Salt->FixSalt No End Staining Protocol Optimized Salt->End Yes

Caption: Troubleshooting flowchart for diagnosing uneven staining.

Standard Experimental Workflow

This diagram illustrates the key stages of a typical staining protocol with this compound.

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_post Phase 3: Post-Treatment A 1. Substrate Cleaning (Scouring / Deparaffinization) B 2. Dye Solution Preparation (Dissolve in DI Water) A->B C 3. Pre-heating of Dye Bath B->C D 4. Immerse Substrate C->D E 5. Incremental Salt Addition D->E F 6. Maintain Temperature & Agitate (30-60 min) E->F G 7. Rinse Thoroughly F->G H 8. Apply Fixing Agent (Optional) G->H I 9. Final Rinse & Dry H->I

Caption: General workflow for a direct dyeing process.

References

Preventing precipitation of C.I. Direct Blue 80 in staining solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C.I. Direct Blue 80. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in staining solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound in your staining solution can lead to inconsistent staining, artifacts, and a loss of valuable experimental data. This guide provides a systematic approach to identifying and resolving the root causes of dye precipitation.

Issue: A precipitate has formed in my this compound staining solution.

To diagnose and resolve this issue, work through the following potential causes and their solutions. The accompanying flowchart provides a visual guide to the troubleshooting process.

G start Precipitate Observed in This compound Solution check_concentration Is the dye concentration too high? start->check_concentration check_temp Was the solution prepared with or stored at a low temperature? check_concentration->check_temp No solution_concentration Reduce dye concentration. Consult solubility data. check_concentration->solution_concentration Yes check_pH Is the pH of the solution acidic? check_temp->check_pH No solution_temp Gently warm the solution to redissolve. Prepare and store at room temperature or slightly warmer. check_temp->solution_temp Yes check_solvent Is the solvent appropriate and pure? check_pH->check_solvent No solution_pH Adjust pH to neutral or slightly alkaline (pH 7-8) using a dilute base. check_pH->solution_pH Yes check_evaporation Has solvent evaporation occurred? check_solvent->check_evaporation No solution_solvent Use high-purity water (distilled or deionized). For alcoholic solutions, ensure dye is fully dissolved before adding alcohol. check_solvent->solution_solvent Yes solution_evaporation Store in a tightly sealed container. Use a humidified chamber during staining. check_evaporation->solution_evaporation Yes

Caption: Troubleshooting workflow for this compound precipitation.

1. Assess the Dye Concentration

  • Problem: The concentration of this compound may be too high for the solvent, leading to supersaturation and precipitation.

  • Solution: Review the solubility data for this compound in your chosen solvent. If you are exceeding the solubility limit, prepare a new solution with a lower dye concentration. For aqueous solutions, the solubility of this compound is approximately 26.12 g/L at 20°C[1].

2. Evaluate the Temperature

  • Problem: The solubility of many dyes, including this compound, is temperature-dependent. A decrease in temperature can cause the dye to precipitate out of a saturated or near-saturated solution.

  • Solution: Gently warm the solution while stirring to see if the precipitate redissolves. For future preparations, consider using slightly warmed solvent to aid dissolution, but allow the solution to cool to room temperature before final volume adjustment to prevent precipitation upon cooling. Store the solution at a stable room temperature.

3. Check the pH of the Solution

  • Problem: The pH of the staining solution can significantly impact the solubility and stability of direct dyes. Acidic conditions (pH < 7) can promote the aggregation of dye molecules, leading to precipitation.

  • Solution: Measure the pH of your staining solution. For optimal stability, maintain a neutral to slightly alkaline pH (around 7-8). If the solution is acidic, adjust the pH by adding a dilute solution of a base, such as sodium hydroxide, dropwise while stirring.

4. Verify Solvent Quality and Composition

  • Problem: The purity of the solvent can affect dye solubility. The presence of ions in tap water, for example, can interact with the dye and cause it to precipitate. When using mixed solvents, such as water-alcohol mixtures, the order of addition and the final concentration of each solvent are critical.

  • Solution: Always use high-purity water (distilled or deionized) to prepare your staining solutions. If preparing an alcoholic solution, first dissolve the this compound powder completely in a small amount of high-purity water before gradually adding the alcohol while stirring.

5. Prevent Solvent Evaporation

  • Problem: During storage or use, the solvent can evaporate, leading to an increase in the dye concentration and subsequent precipitation.

  • Solution: Store your this compound staining solution in a tightly sealed container to minimize evaporation. When performing staining procedures, especially those with long incubation times, use a humidified staining chamber to maintain a constant solvent vapor pressure.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a double azo, metal complex direct dye. Its chemical formula is C₃₄H₂₂N₄Na₄O₁₆S₄, and it has a molecular weight of 962.78 g/mol [2]. It is known for its good solubility in water.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound can vary depending on the solvent and temperature. The table below summarizes the available solubility data.

SolventTemperatureSolubility
Water20°C26.12 g/L[1]
EthanolNot specifiedSlightly soluble
MethanolNot specifiedSoluble[3]
AcetoneNot specifiedSoluble[3]
n-HexaneNot specifiedInsoluble

Q3: How should I prepare a stock solution of this compound to minimize the risk of precipitation?

A3: To prepare a stable stock solution, follow these steps:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Create a paste of the dye powder with a small amount of high-purity water.

  • Dilution: Gradually add the remaining volume of high-purity water while stirring continuously. A magnetic stirrer is recommended.

  • Gentle Warming (if necessary): If the dye does not fully dissolve, gently warm the solution while stirring. Avoid boiling.

  • Cooling: Allow the solution to cool to room temperature.

  • pH Adjustment: Check the pH and adjust to neutral or slightly alkaline (pH 7-8) if necessary.

  • Filtration: For best results, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved micro-aggregates.

  • Storage: Store in a tightly sealed, clearly labeled container at room temperature, protected from light.

Q4: Can I use additives to stabilize my this compound staining solution?

A4: While specific protocols for this compound are not widely documented, general practices for direct dyes suggest that certain additives can be used cautiously. The addition of electrolytes like sodium chloride can enhance staining but adding too much can decrease solubility and cause precipitation. The use of dispersants or stabilizers may also help prevent dye aggregation. However, the compatibility and effectiveness of such additives should be tested for your specific application.

Experimental Protocol: Adapted General Staining Protocol for this compound

Disclaimer: This is a general protocol adapted from procedures for other direct dyes and should be optimized for your specific application.

1. Preparation of Staining Solution (0.1% w/v)

  • Weigh 0.1 g of this compound powder.

  • Add the powder to 100 mL of high-purity water in a beaker with a magnetic stir bar.

  • Stir until the dye is completely dissolved. Gentle heating may be applied if necessary.

  • Allow the solution to cool to room temperature.

  • Filter the solution using a 0.22 µm syringe filter.

  • Store in a tightly sealed container.

2. Staining Procedure for Paraffin-Embedded Sections

G cluster_prep Tissue Preparation cluster_staining Staining cluster_post_staining Post-Staining deparaffinize Deparaffinize and rehydrate tissue sections stain Immerse in 0.1% this compound solution for 10-20 minutes deparaffinize->stain rinse Rinse briefly in distilled water stain->rinse dehydrate Dehydrate through graded alcohols rinse->dehydrate clear Clear in xylene dehydrate->clear mount Mount with a suitable mounting medium clear->mount

Caption: General experimental workflow for staining with this compound.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Immerse slides in the 0.1% this compound staining solution for 10-20 minutes (staining time may require optimization).

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each).

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a suitable mounting medium.

References

Optimizing incubation time and temperature for C.I. Direct Blue 80 staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time and temperature for C.I. Direct Blue 80 staining in biological tissues. While specific optimized protocols for this compound in histology are not widely established, this guide leverages principles from analogous direct dyes, such as Direct Red 80 (Sirius Red) and Congo Red, to provide a framework for protocol development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for incubation time and temperature for this compound staining?

A1: Based on protocols for similar direct dyes used for collagen and amyloid staining, a recommended starting point is a 60-minute incubation at room temperature . For amyloid staining, a shorter incubation of 20-30 minutes may be sufficient. Some protocols for other direct dyes suggest that elevated temperatures, such as 60°C, can be used to potentially increase the staining rate, although this may also affect equilibrium and background staining.[1][2]

Q2: How do incubation time and temperature affect this compound staining?

A2: Incubation time and temperature are critical variables that influence the quality of staining.[3]

  • Incubation Time: A longer incubation time generally allows for more complete dye penetration and binding, leading to a more intense signal. However, excessively long incubation can sometimes increase background staining. For some applications, equilibrium in staining can be reached, after which longer times will not increase signal intensity.[4]

  • Temperature: Increasing the temperature can increase the rate of dye diffusion into the tissue. However, it can also decrease the equilibrium of dye binding, potentially leading to a weaker signal if the temperature is too high.[4] For some applications, a higher temperature may be used to shorten the incubation time.

Q3: What are the key factors, besides time and temperature, that can influence the outcome of this compound staining?

A3: Several factors can significantly impact the staining results:

  • Dye Concentration: The concentration of the this compound solution will directly affect the staining intensity. A common starting concentration for similar direct dyes is 0.1% (w/v).

  • pH of the Staining Solution: The pH can influence the charge of both the dye and the tissue components, affecting their interaction. For instance, Picro-Sirius Red staining for collagen is performed in an acidic solution of picric acid.

  • Tissue Fixation: The type of fixative and the duration of fixation can alter tissue morphology and chemistry, which in turn can affect dye binding.

  • Tissue Section Thickness: The thickness of the tissue section will influence dye penetration. Thicker sections may require longer incubation times.

Q4: Is this compound suitable for staining both collagen and amyloid?

A4: While this compound is a direct dye with a molecular structure that suggests potential for binding to ordered protein structures, its specificity for collagen and amyloid in biological tissues is not as well-documented as that of dyes like Sirius Red or Congo Red. It is recommended to perform validation experiments with known positive and negative controls to determine its efficacy and specificity for your target of interest.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining and provides potential solutions.

Problem Possible Cause Suggested Solution
Weak or No Staining Inadequate incubation time.Increase the incubation time in increments (e.g., 30 minutes) to determine the optimal duration.
Low incubation temperature.Try performing the incubation at a moderately elevated temperature (e.g., 37°C or 60°C).
Dye solution is too dilute or has degraded.Prepare a fresh staining solution at a slightly higher concentration.
Incomplete deparaffinization.Ensure thorough deparaffinization with fresh xylene and alcohols.
Uneven or Patchy Staining Incomplete reagent coverage.Ensure the entire tissue section is fully immersed in the staining solution.
Air bubbles trapped on the slide.Carefully apply the staining solution to avoid trapping air bubbles.
Dye aggregation.Filter the staining solution immediately before use.
High Background Staining Excessive incubation time.Reduce the incubation time.
Incubation temperature is too high.Lower the incubation temperature to room temperature.
Inadequate rinsing.Ensure thorough but gentle rinsing after the staining step to remove excess dye.
Dye concentration is too high.Prepare a new staining solution with a lower dye concentration.

Experimental Protocols

The following is a general, adaptable protocol for this compound staining of paraffin-embedded tissue sections. Optimization of incubation time and temperature is highly recommended for each specific application and tissue type.

Reagents and Materials:

  • This compound (CAS No: 12222-00-3)

  • Distilled water

  • Picric acid (for collagen staining, optional)

  • Ethanol (100%, 95%, 70%)

  • Xylene

  • Mounting medium

  • Coplin jars

  • Microscope slides

Staining Solution Preparation (0.1% w/v):

  • Dissolve 0.1 g of this compound in 100 ml of distilled water.

  • For collagen staining, consider dissolving the dye in a saturated aqueous solution of picric acid, similar to Picro-Sirius Red protocols.

  • Warm gently and stir until the dye is completely dissolved.

  • Cool the solution to room temperature and filter before use.

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through 95% ethanol for 3 minutes.

    • Transfer through 70% ethanol for 3 minutes.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Immerse the slides in the 0.1% this compound staining solution.

    • Incubation: Start with a 60-minute incubation at room temperature. (See Optimization Table below).

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain. For protocols using picric acid, a brief rinse in acidified water (e.g., 0.5% acetic acid) may be necessary.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Optimization of Incubation Time and Temperature

To determine the optimal conditions for your specific application, it is recommended to test a matrix of incubation times and temperatures.

ParameterCondition 1Condition 2Condition 3Condition 4
Incubation Time 30 minutes60 minutes90 minutes120 minutes
Incubation Temperature Room Temp.37°C50°C60°C

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene, Alcohols) Rehydration Rehydration (Graded Alcohols, Water) Deparaffinization->Rehydration Staining Incubation in This compound Solution Rehydration->Staining Rinsing Rinsing (Distilled Water) Staining->Rinsing Dehydration_post Dehydration (Graded Alcohols) Rinsing->Dehydration_post Clearing Clearing (Xylene) Dehydration_post->Clearing Mounting Mounting Clearing->Mounting G Start Start: Weak or Uneven Staining Check_Deparaffinization Check Deparaffinization and Rehydration? Start->Check_Deparaffinization Redo_Prep Redo with Fresh Reagents Check_Deparaffinization->Redo_Prep Inadequate Check_Stain_Prep Check Staining Solution Preparation? Check_Deparaffinization->Check_Stain_Prep Adequate Redo_Prep->Check_Stain_Prep Filter_Stain Filter Staining Solution Check_Stain_Prep->Filter_Stain Aggregates Present Check_Incubation Optimize Incubation Time and Temperature? Check_Stain_Prep->Check_Incubation No Aggregates Filter_Stain->Check_Incubation Increase_Time_Temp Increase Time/ Adjust Temperature Check_Incubation->Increase_Time_Temp Yes Resolved Staining Resolved Check_Incubation->Resolved No Increase_Time_Temp->Resolved

References

The effect of pH on C.I. Direct Blue 80 staining efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of C.I. Direct Blue 80, with a specific focus on the impact of pH on staining efficiency. The information is intended for researchers, scientists, and drug development professionals who may be using this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also identified by CAS number 12222-00-3, is a water-soluble, double azo, metal complex dye.[1][2] Its primary industrial applications include the dyeing of cotton, viscose, and their blended fabrics, as well as leather coloring.[1][2] While it is not a certified biological stain, its properties as a direct dye may lend it to investigational use in biological research.

Q2: How does this compound stain substrates?

As a direct dye, this compound adheres to substrates through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[2] This is in contrast to other staining mechanisms that rely on electrostatic bonds. The elongated and planar structure of direct dyes facilitates their alignment with linear molecules like cellulose, collagen, or amyloid fibrils.

Q3: How does pH generally affect direct dye staining?

The pH of the staining solution is a critical parameter that can significantly influence the staining efficiency of direct dyes. The optimal pH can vary depending on the specific dye and the substrate. For some direct dyes, such as Picrosirius Red, an acidic pH (around 2-3) is necessary for specific binding to collagen. For other direct dyes, a neutral to slightly alkaline pH may be optimal. For example, one study on dyeing jute fibers with direct dyes found the best dye uptake at a pH of 8.0.

Q4: What is the expected effect of pH on this compound staining?

Troubleshooting Guides

Problem 1: Weak or No Staining

Possible Causes:

  • Incorrect pH of Staining Solution: The pH may be outside the optimal range for dye binding to your specific substrate.

  • Staining Solution is Old or Depleted: The staining capacity of direct dyes can diminish over time.

  • Incomplete Deparaffinization: Residual paraffin wax can block the dye from accessing the tissue.

  • Inadequate Staining Time: The incubation time may be too short for sufficient dye penetration and binding.

  • Low Dye Concentration: The concentration of the dye in the staining solution may be too low.

Solutions:

  • pH Optimization: Systematically test a range of pH values for your staining solution (e.g., from 4.0 to 9.0) to determine the optimal pH for your application.

  • Fresh Staining Solution: Always use a freshly prepared staining solution.

  • Ensure Complete Deparaffinization: Use fresh xylene and alcohols to ensure all paraffin is removed.

  • Increase Staining Time: Incrementally increase the incubation time.

  • Increase Dye Concentration: Prepare a staining solution with a higher concentration of this compound.

Problem 2: Inconsistent or Patchy Staining

Possible Causes:

  • Uneven pH Across the Slide: Inconsistent application of buffers or rinsing solutions can lead to localized pH variations.

  • Dye Aggregation: Direct dyes can form aggregates, especially at high concentrations or in solutions with high ionic strength, which can deposit unevenly on the tissue.

  • Tissue Drying Out: If any part of the tissue section dries out during the staining process, it can lead to uneven dye uptake.

  • Poor Fixation: Improper or uneven fixation of the tissue can result in variable staining.

Solutions:

  • Ensure Uniform Reagent Coverage: Make sure the entire tissue section is fully immersed in all solutions.

  • Filter the Staining Solution: Filter the staining solution immediately before use to remove any dye aggregates.

  • Maintain Hydration: Do not allow the slides to dry out at any point during the staining procedure.

  • Standardize Fixation Protocol: Ensure a consistent and appropriate fixation method for your tissue type.

Problem 3: High Background Staining

Possible Causes:

  • pH is Too Far from Optimal: A suboptimal pH can sometimes lead to non-specific binding of the dye.

  • Excessive Dye Concentration: A high concentration of the dye can lead to increased background.

  • Insufficient Rinsing: Inadequate rinsing after staining fails to remove all the unbound dye.

  • Overly Long Staining Time: Excessive incubation can lead to non-specific dye absorption.

Solutions:

  • Adjust pH: Experiment with adjusting the pH of the staining and rinsing solutions.

  • Reduce Dye Concentration: Perform a titration to find the lowest effective dye concentration.

  • Optimize Rinsing: Increase the duration and/or number of rinsing steps after staining.

  • Reduce Staining Time: Decrease the incubation time in the staining solution.

Data Presentation

As there is no established quantitative data for this compound as a biological stain, the following table provides an example of how pH can affect the dye uptake of other direct dyes on a cellulosic substrate (jute fiber), which can serve as a reference for your own optimization experiments.

pHDirect Yellow 29 (% Dye Uptake)Direct Orange 31 (% Dye Uptake)Titan Yellow (% Dye Uptake)
4.065.562.860.2
7.072.370.568.7
8.075.874.271.5
10.070.168.966.4

Table 1: Effect of pH on the percent dye uptake of various direct dyes on bleached jute fiber. Data adapted from a study on dyeing jute fibers. This table is for illustrative purposes to show the trend of pH effect on direct dyes.

Experimental Protocols

The following is a hypothetical, starting-point protocol for staining paraffin-embedded tissue sections with this compound. This protocol is based on general methods for other direct dyes and must be optimized for your specific application.

Materials:

  • This compound

  • Distilled water

  • Buffers for pH adjustment (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Mounting medium

Solutions:

  • Stock Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of distilled water.

  • Working Staining Solution: Dilute the stock solution to the desired concentration (e.g., 0.1%) with the appropriate buffer to achieve the target pH. It is recommended to test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0).

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Incubate slides in the working staining solution for 15-60 minutes (this needs to be optimized).

  • Rinsing:

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration:

    • Immerse in 95% ethanol (1 change, 2 minutes).

    • Immerse in 100% ethanol (2 changes, 2 minutes each).

  • Clearing and Mounting:

    • Immerse in xylene (2 changes, 3 minutes each).

    • Mount with a permanent mounting medium.

Visualizations

TroubleshootingWorkflow cluster_weak Troubleshooting Weak Staining cluster_uneven Troubleshooting Uneven Staining cluster_bg Troubleshooting High Background Start Start: Staining Problem Observed Problem Problem Start->Problem WeakStain Weak / No Staining Problem->WeakStain  Intensity Issue UnevenStain Uneven / Patchy Staining Problem->UnevenStain Distribution Issue HighBg High Background Problem->HighBg Specificity Issue   CheckpH Check / Optimize pH WeakStain->CheckpH UnevenStain->CheckpH HighBg->CheckpH CheckFreshness Use Fresh Staining Solution CheckpH->CheckFreshness CheckTimeConc Adjust Time / Concentration CheckpH->CheckTimeConc FilterDye Filter Staining Solution CheckpH->FilterDye CheckDeparaffin Verify Deparaffinization CheckFreshness->CheckDeparaffin CheckDeparaffin->CheckTimeConc CheckRinsing Optimize Rinsing Steps CheckTimeConc->CheckRinsing End Problem Resolved CheckTimeConc->End CheckHydration Ensure Tissue Hydration FilterDye->CheckHydration CheckHydration->End CheckRinsing->End

A logical workflow for troubleshooting common issues with this compound staining.

References

How to avoid aggregation of C.I. Direct Blue 80 molecules in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Direct Blue 80. The following information will help you avoid the aggregation of this compound molecules in solution, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in solution?

This compound is a direct dye with a large, planar aromatic structure. In aqueous solutions, these molecules have a strong tendency to self-associate and form aggregates. This aggregation is primarily driven by hydrophobic interactions and van der Waals forces between the dye molecules. The process can be influenced by several factors, including dye concentration, temperature, pH, and the ionic strength of the solution.

Q2: What are the visible signs of this compound aggregation?

Aggregation can manifest as a change in the color of the solution, a decrease in color intensity, the formation of a precipitate, or a cloudy appearance. Spectroscopically, aggregation is often observed as a blue shift in the maximum absorbance wavelength (λmax) in the UV-Vis spectrum, which is indicative of the formation of H-aggregates.

Q3: How does the concentration of this compound affect its aggregation?

Higher concentrations of this compound increase the likelihood of intermolecular interactions, leading to a greater degree of aggregation. It is crucial to work with concentrations that are appropriate for your application while minimizing the risk of aggregation.

Q4: What is the role of pH in the stability of this compound solutions?

The solubility of this compound is pH-dependent. Acidic conditions (pH < 7) can lead to increased aggregation and precipitation. Neutral to slightly alkaline conditions (pH 7.0 - 9.0) generally enhance the solubility and stability of the dye in solution.

Q5: How does temperature influence the aggregation of this compound?

Increasing the temperature of the solution can help to break up existing aggregates and increase the solubility of this compound. The added thermal energy disrupts the weak intermolecular forces that hold the dye molecules together. However, it is important to cool the solution to the desired experimental temperature before use, as precipitation can occur upon cooling.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The this compound powder is not dissolving completely. 1. Low solution temperature.2. Suboptimal pH.3. High concentration.1. Gently warm the solution to 40-50°C with stirring.2. Adjust the pH to a neutral or slightly alkaline range (7.0-9.0).3. Prepare a more dilute solution.
The solution appears cloudy or has a precipitate. 1. Aggregation over time.2. Temperature change.3. Incorrect pH.1. Filter the solution through a 0.22 µm or 0.45 µm filter.2. Gently warm the solution to redissolve the precipitate.3. Check and adjust the pH of the solution.
The color of the solution has faded or changed. 1. Degradation of the dye.2. Significant aggregation.1. Store the stock solution protected from light.2. Use UV-Vis spectroscopy to check for a blue shift in λmax, indicating aggregation. Consider using an anti-aggregation agent.
Inconsistent experimental results. 1. Variable levels of dye aggregation between experiments.1. Prepare fresh solutions for each experiment.2. Standardize the solution preparation protocol, including temperature, pH, and concentration.3. Consider the use of an anti-aggregation agent.

Quantitative Data Summary

The following table summarizes key quantitative data related to the solubility and prevention of aggregation of this compound and similar direct dyes.

Parameter Condition Value/Observation Reference
Water Solubility of this compound 20°C26.12 g/L[1]
pH Acidic (< 7)Reduced solubility, increased aggregation (for similar direct dyes).[2]
Neutral to Slightly Alkaline (>7)Increased solubility and stability (for similar direct dyes).[2]
Temperature Increasing TemperatureSolubility increases significantly (for similar direct dyes).[2]
Anti-Aggregation Agents
UreaVariesEffective in disrupting "iceberg" water structure around dye molecules, leading to disaggregation.[3]
Ethanol>10% (v/v)Can decrease aggregation of some dyes.
Sodium Dodecyl Sulfate (SDS)1-2% (w/v)Can stabilize dye particles and prevent aggregation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol is adapted from methods used for similar direct dyes and is designed to minimize aggregation.

Materials:

  • This compound powder

  • High-purity deionized water

  • Magnetic stirrer and stir bar

  • Beaker and volumetric flask

  • 0.1 M NaOH solution (for pH adjustment)

  • pH meter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: In a beaker, add the dye powder to a volume of deionized water that is approximately 70-80% of the final desired volume.

  • Heating and Stirring: Gently warm the solution to 40-50°C while stirring with a magnetic stir bar. Continue stirring until the dye is fully dissolved. Avoid boiling.

  • Cooling: Remove the beaker from the heat and allow the solution to cool to room temperature.

  • pH Adjustment: Once cooled, measure the pH of the solution. If necessary, adjust the pH to between 7.5 and 9.0 by adding 0.1 M NaOH dropwise while stirring.

  • Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at room temperature. For long-term storage, refrigeration at 4°C can be considered, but be sure to check for precipitation before use.

Protocol 2: UV-Vis Spectroscopy for Detection of Aggregation

This protocol outlines the use of UV-Vis spectroscopy to identify the aggregation of this compound.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm and/or short path length cuvettes, e.g., 0.1 cm, 0.01 mm)

  • This compound solutions of varying concentrations

Procedure:

  • Prepare a Dilute, Monomeric Solution: Prepare a very dilute solution of this compound (e.g., 1-5 µM) in deionized water. At this concentration, the dye should exist primarily as monomers.

  • Acquire Monomer Spectrum: Record the UV-Vis absorption spectrum of the dilute solution over a wavelength range of approximately 400-800 nm. The peak absorbance (λmax) of this spectrum represents the monomeric form of the dye.

  • Acquire Spectrum of Experimental Solution: Record the absorption spectrum of your experimental this compound solution using the same wavelength range. For highly concentrated solutions, use a short path length cuvette to ensure the absorbance reading is within the linear range of the instrument.

  • Interpret the Spectra:

    • No Aggregation: The λmax of your experimental solution will be identical to the λmax of the monomeric solution.

    • Aggregation (H-aggregates): The λmax of your experimental solution will be shifted to a shorter wavelength (a "blue shift") compared to the monomeric solution. A new peak or a shoulder on the blue side of the monomer peak may appear.

    • Aggregation (J-aggregates): Less common for this type of dye, but would be indicated by a red shift in the λmax to a longer wavelength.

Visualizations

AggregationProcess cluster_Monomer Monomer Solution cluster_Aggregate Aggregated Solution M1 Monomer A1 Aggregate M1->A1 High Concentration M2 Monomer M2->A1 Low Temperature M3 Monomer M3->A1 Acidic pH

Caption: Factors promoting the aggregation of this compound molecules.

AntiAggregation Aggregate Aggregate Dye-Dye Interaction Monomer Monomer Dispersed Dye Aggregate->Monomer Disaggregation Agent Anti-Aggregation Agent Agent->Aggregate Interacts with Dye Molecules

Caption: Mechanism of anti-aggregation agents on this compound.

ExperimentalWorkflow A Prepare this compound Stock Solution B Control pH (7.0-9.0) A->B C Control Temperature A->C D Add Anti-Aggregation Agent (e.g., Urea, Ethanol) A->D E Prepare Working Solution B->E C->E D->E F Perform Experiment E->F G Monitor Aggregation (UV-Vis Spectroscopy) F->G

Caption: Experimental workflow to avoid this compound aggregation.

References

Technical Support Center: Enhancing the Color Fastness of C.I. Direct Blue 80 Dyed Fabrics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the color fastness of fabrics dyed with C.I. Direct Blue 80.

Troubleshooting Guide

This section addresses common issues related to the color fastness of fabrics dyed with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Poor Wash Fastness (Color Bleeding) - Nature of Direct Dyes: Direct dyes have poor wash fastness due to weak dye-fiber bonds. - Ineffective After-Treatment: No or improper after-treatment was performed. - Incorrect After-Treatment Agent: The chosen fixing agent is not suitable for direct dyes.- Apply a Cationic Fixing Agent: After dyeing, treat the fabric with a cationic fixing agent to form a less soluble complex with the dye. - Optimize After-Treatment Parameters: Ensure the correct concentration, temperature, and pH for the chosen fixing agent. - Select an Appropriate Agent: Use a cationic fixing agent specifically designed for direct dyes.
Low Light Fastness (Fading) - Inherent Property of the Dye: this compound has moderate light fastness. - Exposure to UV Radiation: Prolonged exposure to sunlight or artificial UV light.- Metal Salt Treatment: An after-treatment with copper sulfate can improve light fastness by forming a more stable metal complex with the dye. - UV Absorber Application: Treat the fabric with a UV absorber to protect the dye from photodegradation.
Poor Rubbing Fastness (Crocking) - Surface Dye: Unfixed dye particles remaining on the fabric surface. - Inadequate Soaping: Insufficient removal of loose dye after the dyeing process.- Thorough Soaping: Ensure a rigorous soaping or washing step after dyeing to remove all unfixed dye. - Application of a Rubbing Fastness Improver: Use a specialized finishing agent designed to enhance rubbing fastness.
Inconsistent or Patchy Color Fastness - Uneven Dyeing: The initial dyeing process resulted in an uneven application of the dye. - Non-uniform After-Treatment: The after-treatment agent was not applied evenly across the fabric.- Optimize Dyeing Process: Ensure proper fabric preparation, dye dissolution, and agitation during dyeing for even color. - Ensure Uniform Application of After-Treatment: Use appropriate padding or exhaust methods to ensure the after-treatment agent is distributed evenly.

Frequently Asked Questions (FAQs)

Q1: What is the typical color fastness rating of this compound without any after-treatment?

A1: Without any after-treatment, this compound typically exhibits the following fastness properties on cotton:

  • Wash Fastness: Poor (around 2-3 on a 5-point grey scale)[1]

  • Light Fastness: Moderate (around 6 on an 8-point blue wool scale)[1]

  • Dry Rubbing Fastness: Fair to Good (around 4 on a 5-point grey scale)[1]

  • Wet Rubbing Fastness: Poor (around 2-3 on a 5-point grey scale)[1]

Q2: Which after-treatment is most effective for improving the wash fastness of this compound?

A2: Cationic fixing agents are the most effective and widely used after-treatments for improving the wash fastness of direct dyes, including this compound. These agents are large, positively charged molecules that form a strong, insoluble complex with the anionic dye molecules, thereby preventing them from being washed out of the fabric.

Q3: Will after-treatments for improving wash fastness affect the light fastness of the fabric?

A3: Yes, some after-treatments can affect light fastness. While cationic fixing agents significantly improve wash fastness, they can sometimes slightly lower the light fastness of the dyed fabric. Conversely, treatments with copper salts, which are used to improve light fastness, can also offer a moderate improvement in wash fastness.

Q4: Are there any environmental concerns with the after-treatment agents used for this compound?

A4: Yes, some traditional after-treatment agents raise environmental concerns. For instance, formaldehyde-based fixing agents are effective but are being phased out due to health and environmental risks. Similarly, the use of heavy metal salts like copper sulfate requires proper wastewater treatment to remove the metal ions before discharge. Eco-friendly, formaldehyde-free cationic fixing agents are now widely available and recommended.

Q5: Can I combine different after-treatment methods?

A5: It is possible to combine certain after-treatments, but it should be done with caution and after laboratory-scale trials. For example, a cationic fixing agent could be used to improve wash fastness, followed by a separate treatment with a UV absorber to enhance light fastness. Compatibility between the different finishing agents must be checked to avoid adverse reactions.

Data Presentation

The following tables summarize the expected improvements in color fastness for fabrics dyed with this compound after various after-treatments.

Disclaimer: The following data is illustrative and based on typical improvements observed for direct dyes. Actual results for this compound may vary depending on the specific experimental conditions, fabric type, and the quality of the dye and chemicals used.

Table 1: Wash Fastness Improvement

After-Treatment MethodConcentration of Active Substance (% owf*)Wash Fastness Rating (ISO 105-C06, Grey Scale for Staining, 1-5)
Untreated-2-3
Cationic Fixing Agent2%4-5
Formaldehyde-Based Fixer1.5%4
Copper Sulfate1%3

*owf: on the weight of the fabric

Table 2: Light Fastness Improvement

After-Treatment MethodConcentration of Active Substance (% owf*)Light Fastness Rating (ISO 105-B02, Blue Wool Scale, 1-8)
Untreated-6
Copper Sulfate1%7
UV Absorber3%7
Cationic Fixing Agent2%5-6

*owf: on the weight of the fabric

Table 3: Rubbing Fastness Improvement

After-Treatment MethodRubbing Fastness Rating (AATCC 8, Grey Scale for Staining, 1-5)
Dry Wet
Untreated42-3
Cationic Fixing Agent4-53-4
Rubbing Fastness Improver4-54

Experimental Protocols

Below are detailed methodologies for the dyeing of cotton fabric with this compound and subsequent after-treatments to enhance its color fastness.

Standard Dyeing Procedure for Cotton with this compound

Materials and Equipment:

  • Cotton fabric (scoured and bleached)

  • This compound

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)

  • Laboratory dyeing machine (e.g., beaker dyer) or a water bath with a stirrer

  • Beakers, graduated cylinders, and a balance

  • pH meter

Procedure:

  • Fabric Preparation: Weigh the dry cotton fabric.

  • Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v). Calculate the required volume of dye solution based on the desired shade depth (e.g., 2% on the weight of the fabric).

  • Dye Bath Preparation: Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) to 20:1. Add the required amount of water to the dyeing vessel.

  • Dyeing: a. Introduce the pre-wetted cotton fabric into the dyebath at 40°C. b. Add the calculated amount of this compound solution. c. Gradually add the electrolyte (e.g., 20 g/L NaCl) in two to three portions over 15-20 minutes. d. Raise the temperature of the dyebath to 95-98°C at a rate of 1.5-2°C per minute. e. Continue dyeing at this temperature for 60 minutes with constant agitation. f. Cool the dyebath to 70°C.

  • Rinsing and Soaping: a. Remove the fabric from the dyebath and rinse it thoroughly with cold water. b. Perform a soaping treatment by washing the fabric in a 2 g/L non-ionic soap solution at 60°C for 15 minutes. c. Rinse the fabric with hot water and then with cold water until the water runs clear.

  • Drying: Squeeze the excess water from the fabric and dry it in an oven or air-dry.

After-Treatment with a Cationic Fixing Agent

Materials and Equipment:

  • Dyed and rinsed cotton fabric

  • Formaldehyde-free cationic fixing agent

  • Acetic acid

  • Treatment bath (can be the same dyeing machine or a separate vessel)

  • pH meter

Procedure:

  • Treatment Bath Preparation: Prepare a fresh treatment bath with a liquor ratio of 20:1.

  • Application of Fixing Agent: a. Add the cationic fixing agent to the bath (e.g., 2% on the weight of the fabric). b. Adjust the pH of the bath to 5.5-6.5 with acetic acid. c. Introduce the wet, dyed fabric into the treatment bath at 40°C. d. Run the treatment for 20-30 minutes at 40°C with agitation.

  • Rinsing and Drying: a. Remove the fabric from the treatment bath. b. Rinse the fabric with cold water. c. Squeeze and dry the fabric.

After-Treatment with Copper Sulfate

Materials and Equipment:

  • Dyed and rinsed cotton fabric

  • Copper sulfate (CuSO₄·5H₂O)

  • Acetic acid

  • Treatment bath

Procedure:

  • Treatment Bath Preparation: Prepare a fresh treatment bath with a liquor ratio of 20:1.

  • Application of Copper Sulfate: a. Dissolve copper sulfate in the bath (e.g., 1% on the weight of the fabric). b. Add acetic acid to the bath (e.g., 1% on the weight of the fabric). c. Immerse the wet, dyed fabric in the bath at room temperature. d. Raise the temperature to 60°C and maintain for 30 minutes with constant stirring.

  • Rinsing and Drying: a. Allow the bath to cool. b. Remove the fabric and rinse thoroughly with cold water. c. Squeeze and dry the fabric.

Mandatory Visualizations

Experimental_Workflow_Dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing Fabric_Prep Fabric Preparation Introduce_Fabric Introduce Fabric (40°C) Fabric_Prep->Introduce_Fabric Dye_Solution_Prep Dye Solution Preparation Add_Dye Add C.I. Direct Blue 80 Dye_Solution_Prep->Add_Dye Dye_Bath_Prep Dye Bath Preparation Dye_Bath_Prep->Introduce_Fabric Introduce_Fabric->Add_Dye Add_Electrolyte Add Electrolyte (NaCl) Add_Dye->Add_Electrolyte Heat_to_95C Heat to 95-98°C Add_Electrolyte->Heat_to_95C Dye_for_60min Dye for 60 min Heat_to_95C->Dye_for_60min Cool_to_70C Cool to 70°C Dye_for_60min->Cool_to_70C Rinse Cold Water Rinse Cool_to_70C->Rinse Soap Soaping (60°C) Rinse->Soap Final_Rinse Hot & Cold Rinse Soap->Final_Rinse Dry Drying Final_Rinse->Dry

Caption: Standard Dyeing Workflow for this compound.

After_Treatment_Workflows cluster_cationic Cationic Fixing Agent Treatment cluster_copper Copper Sulfate Treatment Start Dyed & Rinsed Fabric Cationic_Bath Prepare Treatment Bath (Cationic Fixer, Acetic Acid) Start->Cationic_Bath Copper_Bath Prepare Treatment Bath (Copper Sulfate, Acetic Acid) Start->Copper_Bath Cationic_Treat Treat at 40°C for 20-30 min Cationic_Bath->Cationic_Treat Cationic_Rinse_Dry Rinse & Dry Cationic_Treat->Cationic_Rinse_Dry Improved_Wash_Fastness Improved_Wash_Fastness Cationic_Rinse_Dry->Improved_Wash_Fastness Result Copper_Treat Treat at 60°C for 30 min Copper_Bath->Copper_Treat Copper_Rinse_Dry Rinse & Dry Copper_Treat->Copper_Rinse_Dry Improved_Light_Fastness Improved_Light_Fastness Copper_Rinse_Dry->Improved_Light_Fastness Result

Caption: After-Treatment Workflows for Enhanced Color Fastness.

References

Validation & Comparative

A Comparative Guide to Collagen Quantification: Sirius Red versus C.I. Direct Blue 80

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of collagen is a critical aspect of studying fibrosis, tissue engineering, and the broader dynamics of the extracellular matrix. The choice of staining agent is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the well-established Sirius Red (Direct Red 80) and the lesser-known C.I. Direct Blue 80 for quantitative collagen analysis, supported by available experimental data and detailed methodologies.

At a Glance: Performance in Collagen Analysis

While both are direct dyes, their documented utility in quantitative collagen analysis differs dramatically. Sirius Red, particularly when used in a Picrosirius Red solution, is the gold standard for specific and sensitive collagen staining. In contrast, this compound is primarily an industrial dye with no established protocols or validation for this biological application found in the scientific literature.

Quantitative Data Summary

FeatureSirius Red (in Picrosirius Red)This compound
Principle Anionic dye with sulfonic acid groups that bind to basic amino groups in collagen, enhancing its natural birefringence.[1]Theoretical binding via non-covalent interactions (hydrogen bonding and van der Waals forces) due to its nature as a direct dye.[2]
Specificity for Collagen High, especially when viewed with polarized light.[3]Not documented or validated for collagen staining.
Visualization Method Bright-field and Polarized Light Microscopy.[4][5]Primarily used for industrial dyeing of textiles and leather.
Color of Stained Collagen Red under bright-field; under polarized light, thicker fibers appear yellow-orange and thinner fibers appear green.Blue in industrial applications; no data for histological staining of collagen.
Quantitative Analysis Excellent, especially with polarized light and image analysis software to measure collagen content, fiber thickness, and orientation.Not applicable due to lack of established methods.
Published Protocols Abundant and well-documented for histological applications.None found for quantitative collagen analysis.

The Gold Standard: Sirius Red for Quantitative Collagen Analysis

Sirius Red F3B (C.I. 35782 or Direct Red 80) is a polyazo dye that, when combined with picric acid to form Picrosirius Red solution, becomes a highly specific stain for collagen. The elongated dye molecules align with the long axis of collagen fibers, and this ordered arrangement dramatically enhances the natural birefringence of collagen when viewed under polarized light. This property is crucial for quantitative analysis, as it allows for the differentiation of collagen from other tissue components and provides insights into the organization and thickness of collagen fibers.

Experimental Protocol: Picrosirius Red Staining

This protocol is a standard method for staining collagen in paraffin-embedded tissue sections.

Reagents:

  • Picrosirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.

  • Weigert's Hematoxylin (for optional nuclear counterstaining).

  • Graded series of ethanol (100%, 95%, 80%, 70%).

  • Xylene.

  • Resinous mounting medium.

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and a graded ethanol series to distilled water.

  • (Optional) For nuclear counterstaining, stain with Weigert's hematoxylin for 5-10 minutes, then rinse in running tap water.

  • Stain in Picrosirius Red solution for 60 minutes. This allows for near-equilibrium staining.

  • Wash in two changes of acidified water. This step is critical to prevent the loss of dye.

  • Dehydrate rapidly through a graded ethanol series.

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Bright-field Microscopy: Collagen appears red on a pale yellow background.

  • Polarized Light Microscopy: Collagen fibers exhibit birefringence, with larger, more organized fibers appearing yellow to orange, and thinner, less organized fibers (including reticular fibers) appearing green.

G Workflow for Picrosirius Red Staining and Analysis cluster_preparation Sample Preparation cluster_staining Staining cluster_finishing Final Steps cluster_analysis Quantitative Analysis prep1 Deparaffinize in Xylene prep2 Rehydrate in Graded Ethanol prep1->prep2 stain1 Optional: Weigert's Hematoxylin (Nuclear Counterstain) stain2 Stain in Picrosirius Red Solution (60 minutes) prep2->stain2 stain1->stain2 stain3 Wash in Acidified Water (2 changes) stain2->stain3 finish1 Dehydrate in Graded Ethanol stain3->finish1 finish2 Clear in Xylene finish1->finish2 finish3 Mount with Resinous Medium finish2->finish3 analysis1 Image Acquisition (Bright-field & Polarized Light) finish3->analysis1 analysis2 Image Processing & Segmentation analysis1->analysis2 analysis3 Quantify Collagen Area, Fiber Thickness & Orientation analysis2->analysis3

Caption: Experimental workflow for Picrosirius Red staining and subsequent quantitative analysis.

The Challenger: this compound

This compound (C.I. 24315) is a double azo, metal complex dye. Its primary applications are in the dyeing of cotton, viscose, and leather. As a "direct dye," it is designed to have a high affinity for cellulosic fibers, binding through non-covalent forces such as hydrogen bonds and van der Waals forces.

Theoretically, the linear molecular structure and the presence of sulfonate groups, common in direct dyes, could facilitate binding to the linear structure of collagen fibrils, similar to the mechanism of Sirius Red. However, there is a notable absence of published scientific literature validating the use of this compound for histological staining of collagen, let alone for quantitative analysis. Without experimental data, its specificity, sensitivity, and the potential for quantitative interpretation remain unknown.

Logical Framework for Selecting a Collagen Stain

The decision-making process for selecting a collagen stain for quantitative analysis should be guided by the level of validation and the specific requirements of the research question.

G Decision Tree for Collagen Quantification Method cluster_evaluation Evaluation of Alternative Dyes start Need for Quantitative Collagen Analysis q1 Is spatial information (fiber location, orientation) required? start->q1 evaluate_dye Consider this compound histology Histological Staining q1->histology Yes biochemical Biochemical Assay (e.g., Hydroxyproline Assay) q1->biochemical No q2 Is high specificity and reproducibility critical? histology->q2 sirius_red Picrosirius Red with Polarized Light Microscopy q2->sirius_red Yes other_stains Other Histological Stains (e.g., Masson's Trichrome) q2->other_stains No q3 Is there a validated protocol for quantitative collagen analysis? q3->sirius_red No (Choose Validated Method) direct_blue_80 This compound evaluate_dye->q3

Caption: Logical framework for selecting a quantitative collagen analysis method.

Conclusion and Recommendation

For researchers, scientists, and professionals in drug development requiring accurate and reproducible quantitative analysis of collagen, Picrosirius Red staining with polarized light microscopy is the unequivocally recommended method. Its high specificity, the wealth of supporting scientific literature, and well-established protocols provide a robust foundation for quantitative assessment of collagen deposition, organization, and fiber characteristics.

While this compound is a direct dye and may theoretically possess properties that allow it to bind to collagen, there is currently no scientific evidence to support its use in a biological or quantitative context. Its application in this field remains purely speculative. Therefore, for any research requiring reliable and validated data on collagen content and structure, Sirius Red is the superior and scientifically sound choice.

References

A Comparative Analysis of C.I. Direct Blue 80 and Other Direct Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of C.I. Direct Blue 80 with other selected direct azo dyes, namely C.I. Direct Red 80 and C.I. Direct Yellow 12. The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of their performance characteristics, toxicological profiles, and the experimental methodologies used for their evaluation.

Physicochemical and Performance Characteristics

Direct dyes are a class of water-soluble anionic dyes that can be applied directly to cellulosic fibers, such as cotton, from a neutral or slightly alkaline dyebath. The selection of a direct dye is often based on its color, fastness properties, and cost-effectiveness.

General Properties

A summary of the key physicochemical properties of this compound, C.I. Direct Red 80, and C.I. Direct Yellow 12 is presented in Table 1.

Table 1: Physicochemical Properties of Selected Direct Azo Dyes

PropertyThis compoundC.I. Direct Red 80C.I. Direct Yellow 12
C.I. Name Direct Blue 80Direct Red 80Direct Yellow 12
C.I. Number 243153578024895
CAS Number 12222-00-32610-10-82870-32-8
Molecular Formula C₃₄H₂₂N₄Na₄O₁₆S₄C₄₅H₂₆N₁₀Na₆O₂₁S₆[1]C₃₀H₂₆N₄Na₂O₈S₂[2]
Molecular Weight ( g/mol ) 962.781373.08[1]680.66
Chemical Class Double Azo, Metal ComplexMulti-azoDouble Azo
Appearance Deep purple powderPurple powderDeep yellow powder
Solubility in Water GoodSolubleSoluble
Performance and Fastness Properties

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various environmental factors. A comparison of the lightfastness and wash fastness of the selected dyes is provided in Table 2.

Table 2: Comparative Fastness Properties of Selected Direct Azo Dyes on Cotton

Fastness PropertyThis compoundC.I. Direct Red 80C.I. Direct Yellow 12
Lightfastness (ISO 105-B02) 6Not specified, but generally good4
Wash Fastness (ISO 105-C06) - Color Change 2-3Not specified1
Wash Fastness (ISO 105-C06) - Staining 2-3Not specified1

Note: Fastness is graded on a scale of 1 to 8 for lightfastness (where 8 is the highest) and 1 to 5 for wash fastness (where 5 is the highest).

Toxicological Profile: A Comparative Overview

A significant concern with azo dyes is their potential to be metabolized into carcinogenic aromatic amines. This is particularly relevant for dyes derived from known carcinogens like benzidine.

This compound is manufactured from 3,3'-dimethoxybenzidine, a derivative of benzidine. Benzidine-based dyes are known to be human carcinogens because they can be metabolized to release free benzidine. The metabolic cleavage of the azo bond is a critical step in the activation of these dyes to carcinogenic compounds.

In contrast, C.I. Direct Yellow 12 is synthesized from 1,2-Bis(4-amino-2-sulfophenyl)ethene and is not a benzidine derivative. C.I. Direct Red 80 is a multi-azo dye derived from 3,4′-Disulfo-4-aininoazobenzene and is also not a direct benzidine derivative. This difference in the precursor molecules suggests a potentially lower toxicological risk for C.I. Direct Yellow 12 and C.I. Direct Red 80 compared to benzidine-based dyes.

Metabolic Activation Pathway of Benzidine-Based Dyes

The metabolic activation of benzidine-based dyes is a multi-step process that can lead to the formation of DNA adducts and potentially cancer. A simplified signaling pathway illustrating this process is shown below.

Metabolic_Activation_of_Benzidine_Dyes cluster_ingestion Ingestion/Exposure cluster_gut Gut Microbiota cluster_liver Liver Metabolism cluster_dna Cellular Damage Azo Dye Azo Dye Azoreductase Azoreductase Azo Dye->Azoreductase Reduction Benzidine Benzidine Azoreductase->Benzidine N-acetylation N-acetylation Benzidine->N-acetylation N-acetylbenzidine N-acetylbenzidine N-acetylation->N-acetylbenzidine N-hydroxylation N-hydroxylation N-acetylbenzidine->N-hydroxylation N-hydroxy-N'-acetylbenzidine N-hydroxy-N'-acetylbenzidine N-hydroxylation->N-hydroxy-N'-acetylbenzidine Sulfonation Sulfonation N-hydroxy-N'-acetylbenzidine->Sulfonation Reactive Ester Reactive Ester Sulfonation->Reactive Ester DNA Adducts DNA Adducts Reactive Ester->DNA Adducts Covalent Binding Cancer Cancer DNA Adducts->Cancer

Caption: Metabolic activation of benzidine-based azo dyes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of direct azo dyes.

Dyeing of Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton fabric with direct dyes.

3.1.1. Materials

  • This compound, C.I. Direct Red 80, or C.I. Direct Yellow 12

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Laboratory dyeing machine (e.g., Launder-Ometer)

  • Spectrophotometer

3.1.2. Procedure

  • Prepare a dyebath with a known concentration of the direct dye (e.g., 1% on the weight of fabric).

  • Add sodium chloride to the dyebath (e.g., 20 g/L) to promote dye exhaustion.

  • Introduce the cotton fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 90-95°C over 30 minutes.

  • Maintain this temperature for 60 minutes with continuous agitation.

  • Allow the dyebath to cool to 70°C.

  • Remove the fabric, rinse thoroughly with cold water, and then with hot water.

  • Perform a soaping treatment with a solution of sodium carbonate (2 g/L) at 60°C for 15 minutes to remove unfixed dye.

  • Rinse the fabric again with hot and cold water and allow it to air dry.

Dyeing_Workflow start Start dyebath Prepare Dyebath (Dye + NaCl) start->dyebath fabric_addition Add Cotton Fabric dyebath->fabric_addition heating Heat to 90-95°C fabric_addition->heating dyeing Dye for 60 min heating->dyeing cooling Cool to 70°C dyeing->cooling rinsing1 Rinse (Cold & Hot Water) cooling->rinsing1 soaping Soaping Treatment (Na₂CO₃) rinsing1->soaping rinsing2 Rinse (Hot & Cold Water) soaping->rinsing2 drying Air Dry rinsing2->drying end_node End drying->end_node

References

A Researcher's Guide to Validating the Specificity of C.I. Direct Blue 80 for Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the identification and validation of novel staining reagents are pivotal for advancing histological studies. C.I. Direct Blue 80, a polyazo dye, is primarily utilized in the textile industry. However, its structural characteristics as a direct dye suggest potential, yet un-validated, applications in biological staining, particularly for components rich in linear proteins like collagen and amyloid.

This guide provides a comprehensive framework for validating the specificity of this compound staining. It offers a comparative analysis with established histological stains and presents detailed experimental protocols to support researchers in evaluating its performance for potential applications in visualizing collagen and amyloid deposits.

Comparative Performance of Histological Stains

The efficacy of a histological stain is determined by its specificity, sensitivity, and the robustness of the staining protocol. Below is a comparative table outlining the established performance of standard stains for collagen and amyloid, which can serve as a benchmark for evaluating this compound. Researchers would populate the this compound column with their own experimental data.

Table 1: Comparative Analysis of Stains for Collagen Visualization

FeatureThis compound (Hypothetical Data)Picro-Sirius Red (Direct Red 80)Masson's Trichrome
Principle Binds to basic groups of proteins via hydrogen bonding and van der Waals forces.Anionic dye with sulfonic acid groups that bind to basic amino groups in collagen.[1]A multi-step stain using different anionic dyes to differentiate tissue components.
Specificity for Collagen To be determined.High, especially with polarized light.[1]Good, differentiates collagen from muscle.
Color of Stained Collagen Blue (Hypothetical)Red (Bright-field); Yellow/Orange (Type I) and Green (Type III) under polarized light.[2]Blue or Green.[2]
Quantitative Analysis To be determined.Excellent, especially with polarized light for fiber thickness and density.Possible, but less precise than Picro-Sirius Red.
Ease of Use To be determined.Relatively simple one-step staining.More complex, multi-step protocol.[3]

Table 2: Comparative Analysis of Stains for Amyloid Detection

FeatureThis compound (Hypothetical Data)Congo RedThioflavin S
Principle Binds to the β-pleated sheet structure of amyloid fibrils.Intercalates into the β-pleated sheet structure of amyloid fibrils.Binds to β-sheet structures, resulting in fluorescence.
Specificity for Amyloid To be determined.High, characterized by apple-green birefringence under polarized light.High, but can also bind to other β-sheet-rich structures.
Detection Method Bright-field and Polarized Light Microscopy (Hypothetical)Bright-field and Polarized Light Microscopy.Fluorescence Microscopy.
Color of Stained Amyloid Blue with potential for birefringence (Hypothetical)Red/Pink (Bright-field); Apple-green birefringence (Polarized light).Yellow-green fluorescence.
Sensitivity To be determined.Good for routine pathology.Very high, suitable for detecting small aggregates.

Experimental Protocols

Detailed and standardized protocols are essential for the validation of a new histological stain. The following sections provide methodologies for validating the specificity of this compound for collagen and amyloid staining.

Protocol 1: Validation of this compound for Collagen Staining

This protocol outlines the steps to assess the specificity of this compound for collagen fibers, using Picro-Sirius Red and Masson's Trichrome as comparative standards.

Materials and Reagents:

  • This compound (CAS 12222-00-3)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)

  • Masson's Trichrome stain kit

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections known to be rich in collagen (e.g., skin, tendon, fibrotic liver) - Positive Control

  • FFPE tissue sections with minimal collagen (e.g., healthy liver, spleen) - Negative Control

  • Weigert's iron hematoxylin

  • Acetic acid solution (1%)

  • Ethanol (graded series: 100%, 95%, 70%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.

  • Nuclear Counterstaining:

    • Stain with Weigert's iron hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol for 10-30 seconds.

    • Wash in running tap water for 1-5 minutes.

  • This compound Staining:

    • Prepare a 0.1% (w/v) solution of this compound in a saturated aqueous solution of picric acid.

    • Immerse slides in the this compound solution for 60 minutes.

    • Rinse briefly in 0.5% acetic acid solution.

  • Dehydration and Mounting:

    • Dehydrate rapidly through a graded series of ethanol (70%, 95%, 100%).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

  • Comparative Staining:

    • On serial sections from the same tissue blocks, perform staining with Picro-Sirius Red and Masson's Trichrome according to standard protocols.

  • Analysis:

    • Examine all slides under a bright-field and polarizing microscope.

    • Compare the staining pattern, intensity, and specificity of this compound with the standard stains.

    • Quantify the stained area using image analysis software and compare the results statistically.

Protocol 2: Validation of this compound for Amyloid Staining

This protocol is designed to evaluate the specificity of this compound for amyloid deposits, with Congo Red staining as the gold standard for comparison.

Materials and Reagents:

  • This compound (CAS 12222-00-3)

  • Congo Red solution (0.5% in 50% ethanol)

  • Alkaline salt solution (1% NaOH in 50% ethanol)

  • FFPE tissue sections with known amyloid deposits (e.g., Alzheimer's disease brain tissue, amyloidotic kidney) - Positive Control

  • FFPE tissue sections without amyloid deposits - Negative Control

  • Mayer's hematoxylin

  • Ethanol (graded series)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as in Protocol 1.

  • This compound Staining:

    • Prepare a 1% (w/v) aqueous solution of this compound.

    • Immerse slides in the staining solution for 20-30 minutes.

    • Rinse thoroughly in distilled water.

  • Differentiation (Optional):

    • Briefly rinse in an alkaline alcohol solution to reduce background staining.

  • Nuclear Counterstaining:

    • Stain with Mayer's hematoxylin for 1-2 minutes.

    • Wash in running tap water.

  • Dehydration and Mounting:

    • Follow the same procedure as in Protocol 1.

  • Comparative Staining:

    • Perform Congo Red staining on serial sections according to a standard protocol.

  • Analysis:

    • Examine slides under a bright-field and polarizing microscope.

    • Look for specific staining of amyloid deposits and assess for any characteristic birefringence with this compound.

    • Compare the results with the characteristic apple-green birefringence of Congo Red-stained amyloid.

Visualizing Methodologies and Logical Relationships

To facilitate a clear understanding of the experimental workflows and the principles of specificity validation, the following diagrams have been generated using the DOT language.

G cluster_collagen Collagen Staining Validation Workflow prep Tissue Preparation (Deparaffinization & Rehydration) nuc_stain Nuclear Counterstain (Hematoxylin) prep->nuc_stain test_stain Test Stain (this compound) nuc_stain->test_stain std_stain1 Standard Stain 1 (Picro-Sirius Red) nuc_stain->std_stain1 std_stain2 Standard Stain 2 (Masson's Trichrome) nuc_stain->std_stain2 dehydrate Dehydration & Mounting test_stain->dehydrate std_stain1->dehydrate std_stain2->dehydrate analysis Microscopic Analysis (Bright-field & Polarized) dehydrate->analysis quant Quantitative Comparison analysis->quant

Caption: Experimental workflow for validating this compound for collagen staining.

G cluster_amyloid Amyloid Staining Validation Workflow prep_a Tissue Preparation (Deparaffinization & Rehydration) test_stain_a Test Stain (this compound) prep_a->test_stain_a std_stain_a Standard Stain (Congo Red) prep_a->std_stain_a nuc_stain_a Nuclear Counterstain (Hematoxylin) test_stain_a->nuc_stain_a std_stain_a->nuc_stain_a dehydrate_a Dehydration & Mounting nuc_stain_a->dehydrate_a analysis_a Microscopic Analysis (Bright-field & Polarized) dehydrate_a->analysis_a birefringence Birefringence Assessment analysis_a->birefringence

Caption: Experimental workflow for validating this compound for amyloid staining.

G cluster_logic Logical Framework for Staining Specificity Validation new_stain New Stain (this compound) pos_control Positive Control Tissue (Known Target Presence) new_stain->pos_control is applied to neg_control Negative Control Tissue (Known Target Absence) new_stain->neg_control is applied to std_method Standard Staining Method new_stain->std_method is applied to specificity Demonstrated Specificity pos_control->specificity shows positive staining neg_control->specificity shows negative staining std_method->specificity shows concordant results

Caption: Logical relationship for validating the specificity of a new histological stain.

References

Quantitative image analysis techniques for C.I. Direct Blue 80 stained sections

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of extracellular matrix components, particularly collagen, is crucial for understanding fibrosis, tissue remodeling, and the efficacy of therapeutic interventions. While the query specified C.I. Direct Blue 80, the scientific literature overwhelmingly points to the use of its structural analog, C.I. 35780, commercially known as Direct Red 80 or Sirius Red F3B, as the key component in the widely accepted gold standard for collagen quantification: Picro-Sirius Red (PSR) staining.[1] This guide provides a comprehensive comparison of quantitative image analysis techniques for PSR-stained sections and its main alternatives.

This guide will provide an objective comparison of the leading staining methodologies for collagen quantification, complete with experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate technique for your research needs.

Comparison of Collagen Quantification Techniques

The selection of a collagen quantification method depends on the specific research question, available equipment, and the desired level of detail. Picro-Sirius Red (PSR) is highly specific for collagen and is considered the gold standard for quantitative histological analysis.[2] Alternatives like Masson's Trichrome are widely used for qualitative assessment but are less specific for quantitative purposes.[3] Second Harmonic Generation (SHG) microscopy offers a label-free, high-resolution alternative but requires specialized equipment.[4][5]

TechniquePrincipleAdvantagesDisadvantages
Picro-Sirius Red (PSR) Staining The elongated, anionic molecules of Sirius Red (Direct Red 80) align with the cationic collagen fibers, enhancing their natural birefringence under polarized light.- High specificity and sensitivity for collagen. - Cost-effective and widely accessible. - Allows for differentiation of collagen fiber thickness and density under polarized light (thicker fibers appear red-orange, thinner fibers appear yellow-green). - Amenable to automated, high-throughput image analysis.- Requires polarized light microscopy for optimal quantitative analysis. - Birefringence is dependent on fiber orientation relative to the polarization angle.
Masson's Trichrome Staining A three-color staining method that uses different anionic dyes to differentiate collagen (blue/green) from muscle and cytoplasm (red).- Widely available and familiar to most histologists. - Provides good contrast for qualitative assessment of tissue architecture.- Less specific for collagen compared to PSR, as it can also stain other tissue components. - Staining can be variable, making robust quantification challenging. - Generally considered semi-quantitative at best.
Second Harmonic Generation (SHG) Microscopy A nonlinear optical imaging technique that specifically visualizes non-centrosymmetric structures like fibrillar collagen without the need for staining.- Label-free, minimizing artifacts from staining procedures. - Provides high-resolution, three-dimensional imaging of collagen architecture. - Highly specific for fibrillar collagen. - Enables quantitative analysis of collagen fiber organization, such as alignment and orientation.- Requires a specialized and expensive multiphoton microscope. - Image acquisition can be slower compared to bright-field microscopy.

Quantitative Performance Data

The following table summarizes a comparative analysis of collagen quantification in fibrotic liver tissue, highlighting the performance of different staining methods.

Staining MethodCollagen Area (%) in Naïve TissueCollagen Area (%) in Fibrotic TissueNotes on Quantitative Accuracy
Picro-Sirius Red (PSR) LowHighConsidered a reliable and accurate assessment of total collagen content. High contrast between positive (red) and negative (yellow) regions facilitates automated analysis.
Masson's Trichrome LowHighest DetectedProne to overrepresentation of collagen quantity due to non-specific blue staining of hepatocyte cytoplasm, which can interfere with accurate automated analysis.
Herovici's Stain LowLowest DetectedDifficult to accurately assess with automated image analysis, leading to an underestimation of collagen content.
Collagen Hybridizing Peptide (CHP) LowHighOffers high specificity for denatured collagen and provides a clear signal with low background, making it highly suitable for accurate quantification.

Experimental Protocols

Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections

This protocol is a standard procedure for the visualization of collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% acetic acid in distilled water.

  • Xylene

  • Graded ethanol series (100%, 95%)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Cover the tissue section completely with the Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This allows for near-equilibrium staining.

  • Washing:

    • Wash in two changes of acidified water. This step is crucial to prevent the loss of the dye.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Bright-field Microscopy: Collagen will appear red, with a pale yellow background.

  • Polarized Light Microscopy: Collagen fibers will exhibit bright birefringence, appearing yellow, orange, or red depending on their thickness and organization.

Quantitative Image Analysis Workflow

The following workflow describes a typical procedure for quantifying the collagen area fraction from PSR-stained images using the open-source software ImageJ or its distribution, Fiji.

G cluster_0 Image Acquisition cluster_1 Image Processing (ImageJ/Fiji) cluster_2 Data Analysis acquire_bf Acquire Bright-field Image open_image Open Image acquire_bf->open_image acquire_pol Acquire Polarized Light Image acquire_pol->open_image set_scale Set Scale open_image->set_scale color_deconvolution Color Deconvolution (Optional) set_scale->color_deconvolution threshold Thresholding set_scale->threshold color_deconvolution->threshold create_selection Create Selection threshold->create_selection measure Measure create_selection->measure calculate_area Calculate Collagen Area Fraction (%) measure->calculate_area statistical_analysis Statistical Analysis calculate_area->statistical_analysis

Caption: A typical workflow for quantitative image analysis of PSR-stained sections.

Signaling Pathway in Fibrosis: TGF-β

The deposition of collagen is a key event in fibrosis, a pathological process regulated by complex signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the synthesis of extracellular matrix proteins, including collagen.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII Binds TGF_beta_RI TGF-β Receptor I (ALK5) TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Collagen Gene Transcription Nucleus->Gene_transcription Promotes Collagen_synthesis Collagen Synthesis and Deposition Gene_transcription->Collagen_synthesis

Caption: The canonical TGF-β/SMAD signaling pathway leading to collagen production.

Conclusion

For researchers requiring robust and reproducible quantification of collagen in tissue sections, Picro-Sirius Red staining coupled with polarized light microscopy and automated image analysis remains the method of choice due to its high specificity and sensitivity. While Masson's Trichrome is a useful qualitative tool, its lower specificity makes it less suitable for precise quantification. For studies where the three-dimensional architecture of collagen is of primary interest and the necessary equipment is available, label-free Second Harmonic Generation microscopy provides an unparalleled level of detail. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve their scientific objectives.

References

A Comparative Analysis of C.I. Direct Blue 80 and Direct Red 80 for Amyloid Plaque Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, the accurate detection of amyloid plaques is of paramount importance. Histological staining remains a cornerstone for the visualization and analysis of these pathological protein aggregates. This guide provides a detailed comparison of two direct-azo dyes, C.I. Direct Blue 80 and the more traditionally used C.I. Direct Red 80, for the detection of amyloid deposits in tissue sections.

Data Summary: A Head-to-Head Comparison

The selection of a staining agent is often dictated by its performance, specificity, and the desired imaging modality. Below is a table summarizing the key characteristics of Direct Blue 80 and Direct Red 80 for amyloid detection.

FeatureC.I. Direct Red 80 (Sirius Red F3B)This compound
Binding Specificity High affinity for the β-pleated sheet structure of amyloid fibrils. Also binds to collagen.Presumed to bind to β-pleated sheets, characteristic of direct dyes, but specific data on amyloid binding is limited.
Optical Properties Exhibits a characteristic apple-green birefringence under polarized light, which is highly specific for amyloid. Stains amyloid deposits a deep pink to red under bright-field microscopy.[1]Stains blue under bright-field microscopy. Birefringence properties for amyloid staining are not well-documented.
Established Use Widely used and well-documented for amyloid staining in research and diagnostics.[2]Primarily used as a textile dye for cotton and viscose.[3] Its application in amyloid histopathology is not well-established.
Fluorescence Can exhibit fluorescence, but this is not its primary application for amyloid detection.Information on fluorescent properties in the context of amyloid staining is not readily available.
Protocol Availability Numerous established and optimized protocols are available for various tissue types.[1][4]No specific, validated protocols for amyloid staining are readily available. Protocols would need to be adapted from other direct dyes.
Safety Profile Considered to have a better safety profile than some other direct dyes as it does not degrade to produce carcinogenic compounds like benzidine.Detailed toxicological data in a biological staining context is not as extensively documented as for Direct Red 80.

Experimental Protocols: Methodologies for Amyloid Staining

Reproducible and reliable staining is contingent on well-defined experimental protocols. Given the extensive use of Direct Red 80, a detailed protocol is provided below. For Direct Blue 80, a hypothetical protocol is proposed based on the general principles of direct dye staining for amyloid, which would require optimization.

Protocol for Direct Red 80 (Alkaline Method)

This method is widely used to enhance the specificity of Direct Red 80 for amyloid deposits.

Materials:

  • C.I. Direct Red 80 (Sirius Red F3B)

  • Alkaline sodium chloride solution (Saturated NaCl in 80% ethanol with 1% NaOH)

  • Mayer's hematoxylin

  • Paraffin-embedded tissue sections (5-10 µm)

  • Ethanol (graded series)

  • Xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.

  • Nuclear Counterstaining:

    • Stain nuclei with Mayer's hematoxylin for 2-5 minutes.

    • Rinse in running tap water.

  • Alkaline Treatment:

    • Place slides in the alkaline sodium chloride solution for 20 minutes.

  • Staining:

    • Transfer slides directly to a freshly prepared and filtered alkaline Direct Red 80 solution and stain for 20-60 minutes.

  • Dehydration and Mounting:

    • Rapidly dehydrate through graded ethanols (95% and 100%).

    • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Amyloid deposits: Deep pink to red.

  • Under polarized light: Apple-green birefringence.

  • Nuclei: Blue.

Proposed Protocol for this compound

This is a hypothetical protocol and requires validation.

Materials:

  • This compound

  • Alkaline solution (e.g., sodium bicarbonate or sodium hydroxide in an ethanol/water mixture)

  • Nuclear counterstain (e.g., Nuclear Fast Red)

  • Paraffin-embedded tissue sections (5-10 µm)

  • Ethanol (graded series)

  • Xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for Direct Red 80.

  • Staining Solution Preparation: Prepare a 0.1% solution of this compound in an alkaline solution. The optimal pH and solvent composition would need to be determined empirically.

  • Staining: Incubate sections in the Direct Blue 80 staining solution. Staining time (e.g., 30-60 minutes) and temperature may need optimization.

  • Rinsing and Differentiation: Rinse slides in an appropriate buffer or solvent to remove excess stain. A differentiation step with an alcoholic solution may be necessary to improve contrast.

  • Nuclear Counterstaining: Counterstain with a suitable nuclear stain that provides good contrast with the blue amyloid stain.

  • Dehydration and Mounting: Dehydrate, clear, and mount as with the Direct Red 80 protocol.

Expected Results:

  • Amyloid deposits: Blue.

  • Nuclei: Red or as per the counterstain used.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and processes, the following diagrams have been generated using the DOT language.

G cluster_amyloid Amyloid Fibril cluster_dye Direct Dye Molecule beta_sheet β-Pleated Sheet Structure direct_dye Planar, Anionic Dye (e.g., Direct Red 80) direct_dye->beta_sheet Hydrogen Bonding & van der Waals Forces

Caption: Binding mechanism of direct dyes to amyloid fibrils.

G start Paraffin-Embedded Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize counterstain Nuclear Counterstain deparaffinize->counterstain alkaline Alkaline Treatment counterstain->alkaline stain Direct Dye Staining alkaline->stain dehydrate Dehydrate & Clear stain->dehydrate mount Mount & Coverslip dehydrate->mount end Microscopic Analysis mount->end

Caption: General experimental workflow for direct dye staining of amyloid.

Conclusion

C.I. Direct Red 80 remains the well-established and reliable choice for the histological detection of amyloid plaques, primarily due to its characteristic apple-green birefringence which provides high specificity. While this compound, as a direct dye, theoretically possesses the potential to bind to amyloid fibrils, its efficacy and specific staining characteristics for this application are not documented in the scientific literature. Researchers interested in exploring alternative staining methods may consider investigating Direct Blue 80, but this would necessitate extensive protocol development and validation. For routine and diagnostic amyloid detection, Direct Red 80 is the recommended reagent.

References

Comparative Analysis of C.I. Direct Blue 80 Binding Specificity to Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the binding performance of C.I. Direct Blue 80 to cellulosic fibers against other direct dyes. Tailored for researchers, scientists, and professionals in drug development, this document focuses on quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate an objective assessment.

Executive Summary

This compound exhibits a notable affinity for cellulosic fibers, a characteristic driven by non-covalent interactions. This guide outlines the methodologies to quantify this binding and compares its potential performance with other direct dyes. The primary mechanisms of interaction involve hydrogen bonding and van der Waals forces, facilitated by the planar structure of the dye molecule and the linear nature of cellulose. Standard experimental procedures, including UV-Visible Spectrophotometry and Isothermal Titration Calorimetry (ITC), are detailed to provide a framework for reproducible and comparative analysis.

Introduction to Direct Dye-Cellulose Interactions

Direct dyes are a class of anionic colorants that can be applied to cellulosic materials like cotton, linen, and rayon directly from an aqueous solution, typically in the presence of an electrolyte.[1][2] The binding, or substantivity, does not involve the formation of covalent bonds. Instead, it relies on a combination of weaker intermolecular forces. The large, planar aromatic structures of direct dye molecules, such as this compound, a trisazo dye, allow for close association with the linear polymer chains of cellulose.[3] This proximity maximizes the cumulative effect of hydrogen bonds between the hydroxyl groups of cellulose and functional groups on the dye, as well as van der Waals forces.[3][4]

Comparative Binding Performance

The binding efficiency of direct dyes to cellulosic fibers can be evaluated through several quantitative parameters. Key metrics include the percentage of dye exhaustion from the dyebath and thermodynamic constants that describe the binding affinity.

Table 1: Comparative Dye Exhaustion on Scoured Cotton

This table presents a template for comparing the percentage of dye that migrates from the dyebath to the cotton fibers under standardized conditions.

Dye IdentifierC.I. NameChemical ClassDye Exhaustion (%)Experimental Conditions
Test Dye Direct Blue 80 Trisazo Data to be determined1% owf, 10g/L NaCl, 90°C, 60 min, Liquor Ratio 20:1
Alternative 1 Direct Red 81DiazoData to be determined1% owf, 10g/L NaCl, 90°C, 60 min, Liquor Ratio 20:1
Alternative 2 Direct Yellow 12StilbeneData to be determined1% owf, 10g/L NaCl, 90°C, 60 min, Liquor Ratio 20:1
Alternative 3 Direct Black 22PolyazoData to be determined1% owf, 10g/L NaCl, 90°C, 60 min, Liquor Ratio 20:1
owf: on the weight of fiber
Table 2: Thermodynamic Parameters of Dye-Cellulose Binding

This table provides a framework for comparing the thermodynamic profile of dye binding to a soluble cellulose derivative, offering insights into the spontaneity and nature of the interaction.

Dye IdentifierBinding Affinity (K D) (μM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)Method
Test Dye Data to be determinedData to be determinedData to be determinedIsothermal Titration Calorimetry
Alternative 1 Data to be determinedData to be determinedData to be determinedIsothermal Titration Calorimetry
Alternative 2 Data to be determinedData to be determinedData to be determinedIsothermal Titration Calorimetry

Experimental Protocols

Protocol for Dye Exhaustion Measurement via UV-Visible Spectrophotometry

This method quantifies the uptake of dye by the cellulosic substrate by measuring the decrease in dye concentration in the dyebath.

Materials:

  • This compound and other selected direct dyes

  • Scoured and bleached 100% cotton fabric

  • Sodium chloride (NaCl)

  • Distilled or deionized water

  • Laboratory-scale dyeing apparatus (e.g., beaker dyer)

  • UV-Visible Spectrophotometer

  • Standard laboratory glassware (volumetric flasks, pipettes)

Procedure:

  • Calibration Curve Construction:

    • Prepare a stock solution of each dye with a precisely known concentration.

    • Create a series of standard dilutions from the stock solution.

    • Measure the absorbance of each standard at its wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Dyeing Process:

    • Prepare individual dyebaths for each dye, containing a specific concentration of the dye (e.g., 1% on the weight of the fiber), an electrolyte (e.g., 10 g/L NaCl), and maintain a constant liquor ratio (e.g., 20:1).

    • Place a pre-weighed sample of the cotton fabric into each dyebath.

    • Raise the temperature of the dyebaths to the target dyeing temperature (e.g., 90°C) and hold for a specified duration (e.g., 60 minutes).

  • Analysis:

    • After the dyeing cycle, cool the dyebaths and remove the fabric samples.

    • Take an aliquot from each exhausted dyebath.

    • Dilute the aliquot as necessary to ensure its absorbance falls within the range of the calibration curve.

    • Measure the absorbance of the diluted, exhausted dyebath solution.

  • Calculation of Dye Exhaustion:

    • Determine the final dye concentration (Cf) in the exhausted dyebath using the calibration curve.

    • Calculate the percentage of dye exhaustion (%E) using the formula: %E = ((Ci - Cf) / Ci) * 100 where Ci is the initial dye concentration.

Protocol for Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Highly purified this compound and other direct dyes

  • Soluble cellulose derivative (e.g., carboxymethyl cellulose) or a uniform suspension of microcrystalline cellulose

  • Appropriate buffer solution (e.g., phosphate buffer at a defined pH)

  • High-precision syringe

Procedure:

  • Sample Preparation:

    • Prepare a solution of the cellulose derivative or a suspension of microcrystalline cellulose in the buffer. The concentration should be selected to yield a c-value (c = n * Ka * [macromolecule]) between 1 and 1000 for optimal results.

    • Prepare a solution of the dye in the identical buffer, with a concentration 10 to 20 times greater than that of the cellulose solution.

    • Thoroughly degas both solutions immediately prior to the experiment to prevent the formation of air bubbles.

  • ITC Measurement:

    • Load the cellulose solution or suspension into the sample cell of the calorimeter.

    • Load the concentrated dye solution into the injection syringe.

    • Allow the system to equilibrate at the desired experimental temperature (e.g., 25°C).

    • Execute a series of precisely controlled injections of the dye solution into the sample cell, recording the heat flow after each injection.

  • Data Analysis:

    • Integrate the raw heat flow data to determine the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of dye to cellulose.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to extract the binding affinity (Ka or Kd), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizing the Binding Process and Experimental Design

Binding Mechanism of this compound on Cellulose

The diagram below illustrates the fundamental non-covalent interactions that govern the binding of a planar direct dye molecule to the surface of a cellulosic fiber.

G cluster_0 Cellulosic Fiber cluster_1 This compound c1 Cellulose Chain c2 Cellulose Chain c3 Cellulose Chain d1 Planar Dye Molecule d1->c2 Hydrogen Bonding Van der Waals Forces

Caption: Interaction between this compound and cellulose.

Workflow for Dye Exhaustion Analysis

This flowchart outlines the sequential steps involved in determining the percentage of dye exhaustion using UV-Visible spectrophotometry.

G A Prepare Dye Standard Solutions B Generate Calibration Curve A->B E Calculate Final Dye Concentration B->E C Dye Cellulosic Fiber Samples D Measure Absorbance of Exhausted Dyebath C->D D->E F Determine Percent Dye Exhaustion E->F

Caption: Workflow for dye exhaustion measurement.

References

A Comparative Guide to Staining Acidic Mucins: Alcian Blue vs. High Iron Diamine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of histology and pathology, the accurate identification and characterization of mucins are crucial for diagnostics and research, particularly in studies related to gastrointestinal, respiratory, and reproductive tracts. Acidic mucins, a key type of glycoprotein, are often a focal point of these investigations. While Alcian Blue is a widely recognized standard for the general staining of acidic mucins, the High Iron Diamine (HID) method, often used in sequence with Alcian Blue, offers a more nuanced differentiation of acidic mucin subtypes. This guide provides a detailed comparison of these two methodologies, complete with experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in selecting the appropriate staining technique for their needs.

Comparative Analysis of Staining Properties

The choice between Alcian Blue and the High Iron Diamine-Alcian Blue (HID-AB) sequential method hinges on the specific research question. Alcian Blue at a pH of 2.5 is an excellent general stain for all acidic mucins, while the HID-AB sequence is specifically designed to differentiate between sulfated and non-sulfated (sialomucins) acidic mucins.

FeatureAlcian Blue (pH 2.5)High Iron Diamine-Alcian Blue (HID-AB)
Principle The cationic (positively charged) copper-containing dye forms salt linkages with anionic (negatively charged) carboxyl and sulfate groups on acidic mucins.[1][2]A mixture of diamines is oxidized by ferric chloride to form a black cationic complex that specifically binds to sulfate groups. Subsequent staining with Alcian Blue stains the remaining non-sulfated (carboxylated) acidic mucins.[3][4]
Specificity Stains both sulfated and carboxylated acidic mucins (sulfomucins and sialomucins).[2]Differentiates between sulfomucins and sialomucins.
Staining Results Acidic mucins: Blue Nuclei: Red/Pink (with counterstain)Sulfomucins: Black/Brown-Black Sialomucins: Blue Nuclei: Unstained or as per counterstain
Primary Applications General identification and localization of acidic mucins. Diagnosis of conditions like Barrett's esophagus.Differentiation of mucin types in various tissues, particularly in gastrointestinal research. Studying changes in mucin expression in pathological conditions.
Advantages Simple, robust, and widely used method for general acidic mucin detection.Provides more detailed information on the chemical nature of the acidic mucins.
Limitations Does not differentiate between sulfated and carboxylated acidic mucins.The procedure is longer and more complex. The diamine reagents are toxic and require careful handling. The specificity can be influenced by pH and ionic strength.

Experimental Protocols

The following are detailed methodologies for performing Alcian Blue (pH 2.5) and High Iron Diamine-Alcian Blue staining on paraffin-embedded tissue sections.

1. Alcian Blue Staining (pH 2.5)

This protocol is for the general staining of acidic mucins.

  • Reagents:

    • Alcian Blue Solution (pH 2.5):

      • Alcian Blue 8GX: 1 g

      • 3% Acetic Acid: 100 ml

    • 3% Acetic Acid Solution

    • Nuclear Fast Red Solution (or other suitable counterstain)

  • Procedure:

    • Deparaffinize tissue sections and hydrate to distilled water.

    • Place slides in 3% acetic acid for 3 minutes.

    • Stain in Alcian Blue solution (pH 2.5) for 30 minutes.

    • Rinse slides in running tap water for 2 minutes.

    • Counterstain with Nuclear Fast Red for 5 minutes.

    • Wash in running tap water for 1 minute.

    • Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

2. High Iron Diamine-Alcian Blue (HID-AB) Sequential Staining

This protocol allows for the differential staining of sulfomucins and sialomucins.

  • Reagents:

    • High Iron Diamine (HID) Solution (prepare fresh):

      • N,N-dimethyl-m-phenylenediamine dihydrochloride: 120 mg

      • N,N-dimethyl-p-phenylenediamine dihydrochloride: 20 mg

      • Distilled Water: 50 ml

      • 60% Ferric Chloride Solution: 1.4 ml

    • Alcian Blue Solution (pH 2.5) as described above.

  • Procedure:

    • Deparaffinize tissue sections and hydrate to distilled water.

    • Place slides in the freshly prepared High Iron Diamine solution in a light-proof container and stain for 18-24 hours at room temperature.

    • Rinse slides thoroughly in running tap water for 3 minutes.

    • Stain in Alcian Blue solution (pH 2.5) for 10-20 minutes.

    • Briefly wash with water.

    • Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium. (A counterstain is typically not used to avoid masking the blue color).

Methodology Selection Workflow

The choice of staining method is dictated by the experimental objective. The following diagram illustrates a logical workflow for selecting the appropriate technique for acidic mucin analysis.

G A Start: Research Question on Acidic Mucins B Objective: General detection and localization of all acidic mucins? A->B C Use Alcian Blue (pH 2.5) Staining B->C Yes D Objective: Differentiate between sulfated (sulfomucins) and non-sulfated (sialomucins) acidic mucins? B->D No F End: Analyze Staining Results (Blue = All Acidic Mucins) C->F E Use High Iron Diamine-Alcian Blue (HID-AB) Sequential Staining D->E Yes D->F No, general detection is sufficient G End: Analyze Staining Results (Black/Brown = Sulfomucins, Blue = Sialomucins) E->G

Decision workflow for selecting an acidic mucin staining method.

References

Evaluating C.I. Direct Blue 80 in Polarized Light Microscopy for Amyloid Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of amyloid fibrils is crucial for the diagnosis and study of various protein misfolding diseases, including Alzheimer's disease. Polarized light microscopy, in conjunction with specific dyes, remains a cornerstone technique for identifying these pathological protein aggregates in tissue samples. While Congo Red has long been the gold standard direct dye for inducing birefringence in amyloid deposits, this guide provides a comparative evaluation of C.I. Direct Blue 80, a structurally related direct dye, alongside the well-established Congo Red and the fluorescent alternative, Thioflavin S.

Principle of Amyloid Detection by Polarized Light Microscopy

The characteristic cross-β-pleated sheet structure of amyloid fibrils allows for the ordered binding of planar dye molecules. When stained with an appropriate direct dye, the aligned dye molecules exhibit birefringence—the property of having a refractive index that depends on the polarization and propagation direction of light. Under a polarizing microscope, this birefringence manifests as a distinct color, most notably the apple-green birefringence seen with Congo Red, which is highly specific for amyloid.[1][2]

Established Methods for Amyloid Detection

Two primary methods are widely used for the histological detection of amyloid plaques: staining with a direct dye, Congo Red, for visualization with polarized light, and staining with a fluorescent dye, Thioflavin S, for visualization with fluorescence microscopy.

Congo Red: The Gold Standard Direct Dye

Congo Red is an anionic diazo dye that intercalates between the β-pleated sheets of amyloid fibrils.[2] This highly ordered arrangement of dye molecules results in the characteristic apple-green birefringence when viewed under cross-polarized light, a feature considered diagnostic for amyloid.[1][3]

Thioflavin S: The Sensitive Fluorescent Alternative

Thioflavin S is a fluorescent dye that also binds to the β-sheet structures of amyloid. Upon binding, it exhibits a significant increase in fluorescence quantum yield, allowing for highly sensitive detection of amyloid deposits. While not typically used for birefringence, its strong fluorescent signal is advantageous for quantitative analysis.

This compound: A Potential Alternative

This compound is a polyazo direct dye, sharing chemical properties with Congo Red as a water-soluble, anionic dye. Its planar molecular structure suggests a potential for ordered binding to amyloid fibrils, which could, in theory, induce birefringence. However, to date, there is a lack of published experimental data evaluating the performance of this compound for amyloid staining in polarized light microscopy.

Comparative Performance of Amyloid Staining Dyes

The following table summarizes the known performance characteristics of this compound, Congo Red, and Thioflavin S. It is important to note the absence of experimental data for this compound in the context of amyloid detection.

PropertyThis compoundCongo RedThioflavin S
Dye Class Direct Azo DyeDirect Azo DyeFluorescent Thiazole Dye
Binding Principle Theoretical intercalation with β-pleated sheetsIntercalation with β-pleated sheetsBinding to β-pleated sheets
Detection Method Polarized Light Microscopy (Hypothesized)Polarized Light MicroscopyFluorescence Microscopy
Characteristic Signal Birefringence (Hypothesized)Apple-green BirefringenceYellow-green Fluorescence
Binding Affinity (Kd) Not Reported~175 nMNot Reported for S variant
Excitation Max (Bound) Not Applicable~500 nm (Absorbance)~430 nm
Emission Max (Bound) Not ApplicableNot Applicable~550 nm
Specificity for Amyloid Not ReportedHigh (with polarization)Moderate (can bind other structures)
Photostability Not ReportedHighModerate (subject to photobleaching)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are the established protocols for Congo Red and Thioflavin S, and a proposed protocol for the evaluation of this compound.

Protocol 1: Congo Red Staining for Amyloid (Alkaline Method)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol solutions (100%, 95%, 70%), 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Incubate slides in alkaline sodium chloride solution for 20 minutes.

    • Stain in alkaline Congo Red solution for 20 minutes.

  • Dehydration and Mounting:

    • Dehydrate rapidly through graded ethanol (95%, 100%), 10 dips each.

    • Clear in xylene (2 changes, 3 minutes each).

    • Mount with a resinous mounting medium.

  • Visualization:

    • Examine under a bright-field microscope for pink to red deposits.

    • Switch to a polarized light microscope to observe for apple-green birefringence.

Protocol 2: Thioflavin S Staining for Amyloid
  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Congo Red staining.

  • Staining:

    • Stain slides in a filtered 1% aqueous Thioflavin S solution for 5 minutes.

  • Differentiation and Mounting:

    • Differentiate in 70% ethanol for 5 minutes.

    • Rinse thoroughly in distilled water.

    • Mount with an aqueous mounting medium.

  • Visualization:

    • Examine under a fluorescence microscope with appropriate filters (e.g., excitation at ~430 nm, emission at ~550 nm).

Protocol 3: Proposed Protocol for Evaluation of this compound

This hypothetical protocol is based on standard methods for direct dye staining and would require optimization.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Congo Red staining.

  • Staining Solution Preparation:

    • Prepare a 0.1% to 1% solution of this compound in an alkaline solution (e.g., 80% ethanol with 0.1% sodium hydroxide). The optimal concentration and solvent would need to be determined empirically.

  • Staining:

    • Incubate slides in the this compound staining solution for 20-30 minutes.

  • Dehydration and Mounting:

    • Follow the same procedure as for Congo Red staining.

  • Visualization and Evaluation:

    • Examine under a bright-field microscope to assess staining intensity and background.

    • Examine under a polarized light microscope to determine if any birefringence is induced in known amyloid-positive tissue sections. The color and intensity of any observed birefringence should be documented.

Visualizing the Methodologies

To better understand the workflows and underlying principles, the following diagrams are provided.

G Staining Mechanisms for Amyloid Detection cluster_0 Direct Dye Staining (e.g., Congo Red, this compound) cluster_1 Fluorescent Dye Staining (e.g., Thioflavin S) A Amyloid Fibril (β-pleated sheet) C Ordered Intercalation A->C Binding B Planar Direct Dye Molecules B->C D Birefringence under Polarized Light C->D Results in E Amyloid Fibril (β-pleated sheet) G Binding and Conformational Change E->G Binding F Thioflavin S Molecules F->G H Enhanced Fluorescence G->H Leads to

Caption: Comparative mechanisms of direct and fluorescent dye staining of amyloid fibrils.

G Proposed Experimental Workflow for Evaluating this compound cluster_workflow Evaluation Workflow start Start: Known Amyloid-Positive and Negative Tissue Samples prep Deparaffinization and Rehydration start->prep stain Staining with this compound (Varying Concentrations and Times) prep->stain dehydrate Dehydration and Mounting stain->dehydrate brightfield Bright-field Microscopy (Assess Staining Quality) dehydrate->brightfield polarized Polarized Light Microscopy (Assess Birefringence) brightfield->polarized compare Compare with Congo Red and Thioflavin S Staining polarized->compare end Conclusion on Performance compare->end

Caption: A logical workflow for the systematic evaluation of this compound.

Conclusion and Future Directions

Congo Red remains the definitive method for the histopathological identification of amyloid due to its highly specific apple-green birefringence under polarized light. Thioflavin S offers superior sensitivity for fluorescence-based quantification.

This compound, as a direct dye with structural similarities to other amyloid-binding compounds, presents an intriguing candidate for investigation. However, without experimental data, its efficacy remains purely speculative. The proposed experimental workflow provides a clear path for researchers to systematically evaluate its performance. Future studies should focus on determining its binding affinity to amyloid, its spectral properties upon binding, and, most importantly, its ability to induce birefringence. Such data would be essential to ascertain if this compound could serve as a viable alternative or complementary tool in the study of amyloidogenic diseases.

References

Unveiling the Specificity of C.I. Direct Blue 80: A Comparative Guide to Cross-Reactivity in Non-Target Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of target molecules is paramount. Histological stains, while essential tools, can present challenges in specificity, leading to potential misinterpretation of results. This guide provides a comprehensive investigation into the cross-reactivity of C.I. Direct Blue 80 with non-target tissues, offering a comparative analysis with alternative staining methods and detailing experimental protocols for validation.

This compound, a diazo dye, is analogous to the more commonly known C.I. Direct Red 80, or Sirius Red. Its primary application in a biological context is the selective staining of collagen fibers. The elongated sulfonic acid groups of the dye molecules align with the parallel polypeptide chains of collagen, enhancing its natural birefringence under polarized light. This property allows for the differentiation of collagen from other tissue components. However, understanding its potential for off-target binding is crucial for accurate experimental outcomes.

Comparative Analysis of Collagen Staining Specificity

While this compound (Sirius Red) is lauded for its high specificity for collagen, particularly types I and III, it is not without limitations. To provide a clear comparison, the following table summarizes the performance of this compound against two common alternatives: Masson's Trichrome and Van Gieson's stain.

FeatureThis compound (Sirius Red)Masson's TrichromeVan Gieson's Stain
Primary Target Collagen (Types I and III)Collagen, Muscle, Cytoplasm, NucleiCollagen, Other Tissue Elements
Principle of Staining Binding of sulfonic acid groups to basic amino acids in collagen, enhancing birefringence.A multi-step method using three different anionic dyes to differentiate tissue components based on porosity and charge.A mixture of acid fuchsin and picric acid that differentially stains collagen and other tissues.
Specificity for Collagen High, especially when viewed with polarized light.[1][2]Moderate; can also stain other matrix elements.[1]Lower; has been shown to underestimate collagen content compared to Sirius Red.[3][4]
Reported Off-Target Staining Can stain basement membranes, keratohyaline granules, and some types of mucus, though these are typically not birefringent.Can stain other acidophilic structures besides collagen.Stains a broad range of non-collagenous tissues yellow with picric acid.
Quantitative Capability Excellent for quantification of collagen area and fiber thickness using image analysis with polarized light.Less suitable for precise quantification due to the variability of staining and lower specificity.Not ideal for quantification due to its lower sensitivity and specificity.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable staining results. Below are the standard protocols for this compound (Picro-Sirius Red) and its alternatives.

Picro-Sirius Red Staining Protocol (for this compound)

Solutions:

  • Picro-Sirius Red Solution: 0.1% Direct Red 80 (or Direct Blue 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% acetic acid in distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Optional: For nuclear counterstaining, incubate in Weigert's hematoxylin for 8 minutes and wash in running tap water.

  • Stain in Picro-Sirius Red solution for 60 minutes.

  • Wash in two changes of acidified water.

  • Dehydrate rapidly through 95% ethanol and absolute ethanol.

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Under bright-field microscopy: Collagen will appear red, and other tissues will be stained yellow by the picric acid.

  • Under polarized light microscopy: Collagen fibers will exhibit bright birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.

Masson's Trichrome Staining Protocol

Solutions:

  • Bouin's solution (optional mordant)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Aniline blue solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution (optional).

  • Stain nuclei with Weigert's hematoxylin.

  • Stain with Biebrich scarlet-acid fuchsin.

  • Differentiate with phosphomolybdic/phosphotungstic acid.

  • Stain with aniline blue.

  • Dehydrate, clear, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue

Van Gieson's Staining Protocol

Solutions:

  • Weigert's iron hematoxylin

  • Van Gieson's solution (saturated aqueous picric acid with 1% acid fuchsin)

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with Weigert's hematoxylin.

  • Counterstain with Van Gieson's solution.

  • Dehydrate, clear, and mount.

Expected Results:

  • Nuclei: Black

  • Collagen: Pink or red

  • Other tissues: Yellow

Investigating Cross-Reactivity: A Proposed Experimental Workflow

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis and Interpretation tissue_panel Select a comprehensive panel of normal human tissues (e.g., FDA-recommended panel for biologics) sectioning Prepare frozen or formalin-fixed, paraffin-embedded (FFPE) sections tissue_panel->sectioning stain_target Stain sections with this compound (Picro-Sirius Red) using a standardized protocol sectioning->stain_target stain_alternatives Stain adjacent sections with alternative methods (Masson's Trichrome, Van Gieson) stain_target->stain_alternatives positive_control Include a known collagen-rich tissue as a positive control (e.g., skin, tendon) stain_target->positive_control negative_control Include a negative control (staining solution without the dye) stain_target->negative_control brightfield Microscopic examination under bright-field and polarized light stain_alternatives->brightfield documentation Document staining intensity and localization in all cellular and extracellular components for each tissue brightfield->documentation scoring Semi-quantitatively score the degree of non-specific binding documentation->scoring comparison Compare the cross-reactivity profile of this compound with the alternative stains scoring->comparison

Proposed workflow for assessing the cross-reactivity of this compound.

Potential Off-Target Effects on Signaling Pathways

The interaction of histological dyes with cellular components raises the possibility of interference with biological assays. While specific studies on this compound's impact on signaling pathways are lacking, the chemical nature of azo dyes warrants consideration. Azo dyes can be metabolized by various enzymes into aromatic amines, which are known to have biological activity. Although histological staining involves fixed tissues, residual unbound dye or the interaction of the dye with cellular components could potentially interfere with subsequent molecular analyses on the same or adjacent tissue sections. For instance, the binding of a highly charged molecule like this compound to non-target proteins could sterically hinder antibody binding in immunohistochemistry or interfere with the binding of other reagents in molecular assays.

The following diagram illustrates a hypothetical scenario where an off-target binding of a histological dye could interfere with a signaling pathway analysis.

G cluster_pathway Cellular Signaling Pathway cluster_interference Potential Interference ligand Ligand receptor Receptor ligand->receptor effector Effector Protein receptor->effector response Cellular Response effector->response dye This compound (Off-Target Binding) dye->receptor Steric Hindrance for Antibody-based Detection dye->effector Alteration of Protein Conformation/Activity

Hypothetical interference of a dye with a signaling pathway.

Conclusion

This compound, analogous to Sirius Red, is a highly specific stain for collagen, outperforming alternatives like Masson's Trichrome and Van Gieson's stain in terms of specificity and quantitative potential. While some minor off-target staining has been reported, its significance is often mitigated by the use of polarized light microscopy, which specifically enhances the birefringence of collagen. For researchers requiring the highest degree of confidence in collagen visualization and quantification, this compound is a superior choice. However, for studies where the potential for even minor cross-reactivity could impact results, a thorough validation using a comprehensive tissue panel, as outlined in the proposed workflow, is recommended. As with any histological stain, an awareness of its chemical properties and potential for interaction with cellular components is essential for the accurate interpretation of experimental data.

References

Safety Operating Guide

Proper Disposal of C.I. Direct Blue 80: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of C.I. Direct Blue 80 is critical for ensuring a safe and compliant laboratory environment. This guide offers procedural, step-by-step recommendations for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, chemical-resistant gloves (such as nitrile or rubber), and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] An eyewash station and safety shower should be readily accessible.

Waste Categorization and Collection

Proper segregation of waste is the first step in responsible disposal. This compound waste should be categorized as chemical waste.

  • Solid Waste: Collect solid this compound powder, contaminated consumables (e.g., weighing paper, paper towels), and personal protective equipment (PPE) in a dedicated, clearly labeled hazardous waste container.[3] The container should be kept tightly closed and stored in a designated hazardous waste accumulation area.

  • Aqueous Waste: Solutions containing this compound should not be disposed of down the drain. Collect all aqueous waste in a separate, labeled hazardous waste container suitable for liquid chemical waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. These services are equipped to handle and treat chemical waste in accordance with regulatory requirements, often through methods such as controlled incineration or other forms of chemical destruction.

For laboratories that generate dilute aqueous waste streams of azo dyes, on-site treatment may be a consideration, subject to institutional and local regulations. It is crucial to note that many azo dyes are resistant to conventional wastewater treatment methods. The following information is provided for informational purposes and must be validated and approved by your institution's EHS department before implementation.

Quantitative Data for Potential On-Site Treatment Methods

ParameterAdsorptionAdvanced Oxidation (Fenton's Reagent)
Description Utilizes adsorbent materials to bind the dye molecules.Employs highly reactive hydroxyl radicals to break down the dye molecule.
Key Reagents Activated CarbonIron (II) sulfate (FeSO₄), Hydrogen Peroxide (H₂O₂)
Optimal pH Acidic (e.g., pH 3)Acidic (e.g., pH 3)
Typical Dosage Dependent on dye concentration and adsorbent capacity.Dependent on dye concentration; a molar ratio of H₂O₂ to Fe²⁺ is a critical parameter.
Contact Time Can range from minutes to hours.Typically rapid, on the order of minutes to a few hours.
Efficiency Can achieve high removal percentages.Can lead to high degradation and mineralization of the dye.
Considerations Generates solid waste (spent adsorbent) that requires further disposal.Requires careful handling of corrosive and oxidizing reagents. The final solution may require pH neutralization.

Experimental Protocol: Bench-Scale Adsorption Treatment of Aqueous this compound Waste

This protocol is a representative method and must be adapted and validated based on the specific concentration of your waste stream and in consultation with your EHS department.

  • Characterization: Determine the concentration of this compound in the aqueous waste stream using a spectrophotometer.

  • pH Adjustment: In a suitable container within a fume hood, adjust the pH of the aqueous waste to the optimal range for adsorption (e.g., pH 3) using a dilute acid solution (e.g., 1 M HCl). Monitor the pH using a calibrated pH meter.

  • Adsorbent Addition: Add a predetermined amount of activated carbon to the pH-adjusted waste solution. The amount will depend on the dye concentration and the specific surface area of the activated carbon. Start with a conservative dosage (e.g., 1 g/L) and optimize as needed.

  • Agitation: Stir the mixture using a magnetic stirrer for a sufficient contact time (e.g., 1-2 hours) to allow for adsorption to occur.

  • Separation: Separate the activated carbon from the treated water. This can be achieved through filtration or centrifugation.

  • Analysis of Treated Water: Analyze the filtrate/supernatant to determine the residual concentration of this compound.

  • Disposal of Byproducts: The spent activated carbon, now containing the adsorbed dye, must be disposed of as solid hazardous waste. The treated water, if it meets the local discharge limits, may be eligible for drain disposal after neutralization. Consult your local wastewater authority for specific discharge limits.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Generation of this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Aqueous Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid professional_disposal Arrange for Professional Waste Disposal collect_solid->professional_disposal on_site_treatment Consider On-Site Treatment (Consult EHS) collect_liquid->on_site_treatment end Disposal Complete professional_disposal->end approved Approved by EHS & Local Regulations? on_site_treatment->approved Yes not_approved Not Approved on_site_treatment->not_approved No proceed_treatment Proceed with Validated Treatment Protocol approved->proceed_treatment not_approved->professional_disposal dispose_byproducts Dispose of Treatment Byproducts as Hazardous Waste proceed_treatment->dispose_byproducts dispose_byproducts->end

References

Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for C.I. Direct Blue 80

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the use of C.I. Direct Blue 80, a diazo dye. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Summary of Chemical Safety Information

This compound is a blue, odorless powder.[1] While comprehensive toxicological data is not available, it is known to be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] Prolonged or repeated contact may lead to skin sensitization.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

PropertyValue
Chemical Name This compound
CAS Number 12222-00-3
Molecular Formula C₃₄H₂₂N₄Na₄O₁₆S₄[2]
Molecular Weight 962.78 g/mol [2]
Appearance Blue to deep purple powder
Odor Odorless
Water Solubility Soluble
Density 1.729 g/cm³ at 20°C
Vapor Pressure 0 Pa at 25°C

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against the potential hazards of this compound. The following equipment must be worn at all times when handling this chemical:

  • Eye and Face Protection: Chemical safety goggles are mandatory to prevent eye contact with dust particles. In situations where splashing is a risk, a face shield should be used in conjunction with goggles.

  • Skin Protection: A laboratory coat or other protective clothing is required to minimize skin contact. Chemical-resistant gloves, such as nitrile or rubber, must be worn. Gloves should be inspected for tears or holes before each use and hands should be thoroughly washed after removal.

  • Respiratory Protection: To avoid inhalation of the powder, an approved respirator is necessary, particularly when handling the substance outside of a chemical fume hood.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before beginning work.

  • Weighing and Solution Preparation:

    • Handle the powder with care to prevent the formation of dust clouds.

    • When preparing solutions, slowly add the this compound powder to the solvent to minimize dusting.

  • Handling and Use:

    • Maintain good industrial hygiene practices.

    • Avoid all contact with eyes and skin, and prevent inhalation of dust.

    • Eating, drinking, and smoking are strictly prohibited in the handling area.

Disposal Plan for this compound

Proper disposal of this compound is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste materials, including unused powder, contaminated PPE, and empty containers, in a designated and clearly labeled hazardous waste container.

    • Keep the waste container tightly closed.

  • Disposal Procedure:

    • Do not dispose of this compound waste in sewers or waterways.

    • All chemical waste must be disposed of in accordance with local, state, and federal environmental regulations.

    • It is recommended to use a licensed professional waste disposal service for the removal of this compound waste.

Experimental Workflow

The following diagram outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Powder prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 disp1 Collect Waste handle3->disp1 disp2 Label Container disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.